2-Hepten-4-one, (2Z)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
38397-37-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(Z)-hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
TXVAOITYBBWKMG-HYXAFXHYSA-N |
Isomeric SMILES |
CCCC(=O)/C=C\C |
Canonical SMILES |
CCCC(=O)C=CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2Z)-2-Hepten-4-one, a member of the α,β-unsaturated ketone family, presents a unique chemical profile with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities, with a focus on its interaction with inflammatory signaling pathways. The information is curated to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.
Chemical and Physical Properties
(2Z)-2-Hepten-4-one, also known as cis-2-Hepten-4-one, is an organic compound with the molecular formula C₇H₁₂O[1]. Its structure features a seven-carbon chain with a ketone functional group at the fourth position and a cis-configured double bond between the second and third carbons. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of (2Z)-2-Hepten-4-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| IUPAC Name | (2Z)-hept-2-en-4-one | [1] |
| CAS Number | 38397-37-4 | [1] |
| Computed XLogP3 | 1.6 | [1] |
| Kovats Retention Index (Standard non-polar) | 899, 902 | [1] |
Synthesis and Purification
The stereoselective synthesis of (2Z)-2-Hepten-4-one can be challenging due to the thermodynamic preference for the trans-isomer. The Wittig reaction is a well-established method for the synthesis of alkenes with control over the double bond geometry. Non-stabilized ylides generally lead to the formation of (Z)-alkenes[2].
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines a general procedure for the synthesis of (2Z)-2-Hepten-4-one using a Wittig reaction.
Materials:
-
Triphenylphosphine
-
1-Bromopropane
-
Dry diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Butan-2-one
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine in dry diethyl ether.
-
Add 1-bromopropane dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, during which a white precipitate of the phosphonium salt will form.
-
Filter the salt, wash with dry diethyl ether, and dry under vacuum.
-
To a suspension of the dried phosphonium salt in dry THF at -78 °C, add a solution of n-BuLi in hexanes dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until a deep orange or red color, characteristic of the ylide, develops.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Add a solution of butan-2-one in dry THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product will contain a mixture of (2Z)-2-Hepten-4-one and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The separation of the geometric isomers can be challenging and may require careful optimization of the solvent system.
-
Logical Flow of the Wittig Synthesis:
References
An In-depth Technical Guide on the Structure Elucidation of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of (2Z)-2-Hepten-4-one. The document details the necessary spectroscopic and chromatographic techniques, along with a plausible synthetic route for obtaining the Z-isomer.
Molecular Structure and Properties
(2Z)-2-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O.[1] Its IUPAC name is (Z)-hept-2-en-4-one, and it is also known by synonyms such as cis-2-Hepten-4-one.[1] This molecule belongs to the class of α,β-unsaturated ketones, which are characterized by a ketone functional group conjugated with a carbon-carbon double bond. The "(2Z)-" designation specifies the cis configuration of the substituents around the double bond.
Table 1: Physical and Chemical Properties of (2Z)-2-Hepten-4-one
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| IUPAC Name | (Z)-hept-2-en-4-one | [1] |
| CAS Number | 38397-37-4 | [1] |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Proposed Synthesis
The stereoselective synthesis of (Z)-α,β-unsaturated ketones can be challenging, as many condensation reactions favor the thermodynamically more stable (E)-isomer. A plausible approach for the synthesis of (2Z)-2-Hepten-4-one is the Wittig reaction, which is known to produce (Z)-alkenes from unstabilized ylides.[3][4]
Experimental Protocol: Wittig Reaction for (2Z)-2-Hepten-4-one Synthesis
-
Preparation of the Phosphonium Ylide:
-
React 1-bromopropane with triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt, propyltriphenylphosphonium bromide.
-
Treat the phosphonium salt with a strong, non-nucleophilic base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the unstabilized ylide.
-
-
Reaction with the Aldehyde:
-
In a separate flask, dissolve 2-oxobutanal (or a suitable precursor) in anhydrous THF under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add the solution of 2-oxobutanal.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate (2Z)-2-Hepten-4-one.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis leading to the structure confirmation of (2Z)-2-Hepten-4-one.
Spectroscopic Data Analysis
The purified compound should be subjected to a suite of spectroscopic analyses to confirm its structure and stereochemistry.
Table 2: Predicted Spectroscopic Data for (2Z)-2-Hepten-4-one
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ 6.0-6.5 (m, 2H, vinylic H) δ 2.5-2.8 (t, 2H, -CH₂-C=O) δ 1.8-2.1 (d, 3H, =CH-CH₃) δ 1.5-1.8 (sextet, 2H, -CH₂-CH₃) δ 0.9-1.1 (t, 3H, -CH₂-CH₃) | The chemical shifts and splitting patterns of the vinylic protons are crucial for determining the Z-stereochemistry. The coupling constant (J-value) between the vinylic protons is expected to be smaller for the Z-isomer compared to the E-isomer. |
| ¹³C NMR | δ >195 (C=O) δ 120-150 (olefinic carbons) δ ~40 (-CH₂-C=O) δ ~20-30 (-CH₂-CH₃ and =CH-CH₃) δ ~14 (-CH₂-CH₃) | The chemical shift of the carbonyl carbon confirms the ketone functionality. The presence of two signals in the olefinic region confirms the double bond. |
| IR | ~1680 cm⁻¹ (C=O stretch, conjugated) ~1630 cm⁻¹ (C=C stretch) ~3020 cm⁻¹ (=C-H stretch) ~2960 cm⁻¹ (-C-H stretch) | The C=O stretching frequency is lower than that of a saturated ketone due to conjugation. The C=C stretch confirms the presence of the double bond. |
| Mass Spec. | m/z = 112 (M⁺) Fragments corresponding to loss of alkyl groups (e.g., -CH₂CH₃, -CH₃) and α-cleavage around the carbonyl group. | The molecular ion peak confirms the molecular weight. Fragmentation patterns can help to piece together the carbon skeleton. |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to determine chemical shifts, coupling constants, and correlations between protons and carbons.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the carbonyl and alkene functional groups.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.
-
Conclusion
The comprehensive structure elucidation of (2Z)-2-Hepten-4-one requires a combined approach of stereoselective synthesis and detailed spectroscopic analysis. By following the proposed workflow and comparing the experimental data with the predicted values, researchers can confidently confirm the identity and stereochemistry of this molecule. This detailed characterization is essential for its potential applications in research and development.
References
Characterization of (2Z)-cis-Hept-2-en-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
(2Z)-cis-Hept-2-en-4-one is a seven-carbon unsaturated ketone with the molecular formula C₇H₁₂O.[1] Its structure features a cis-configured carbon-carbon double bond between C2 and C3, conjugated with a carbonyl group at the C4 position. The expected and computed physicochemical properties are summarized in Table 1.
| Property | Expected/Computed Value | Source |
| Molecular Formula | C₇H₁₂O | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| IUPAC Name | (2Z)-hept-2-en-4-one | PubChem[1] |
| CAS Number | 38397-37-4 | PubChem[1] |
| Boiling Point | Estimated 150-160 °C | General knowledge |
| Density | Estimated 0.85-0.87 g/cm³ | General knowledge |
| XLogP3 | 1.6 | PubChem[1] |
| Kovats Retention Index | Standard non-polar: 899, 902 | PubChem[1] |
Spectroscopic Characterization
The structural elucidation of (2Z)-cis-Hept-2-en-4-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a smaller coupling constant (typically 6-12 Hz) indicative of the cis configuration. The protons alpha to the carbonyl group will be deshielded.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl and methyl groups.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| C1-H₃ | ~1.9 (dd) | ~15-20 |
| C2-H | ~6.1 (dq) | ~125-135 |
| C3-H | ~6.0 (dt) | ~140-150 |
| C4=O | - | ~200-210 |
| C5-H₂ | ~2.5 (q) | ~35-45 |
| C6-H₂ | ~1.6 (sextet) | ~15-25 |
| C7-H₃ | ~0.9 (t) | ~10-15 |
Infrared (IR) Spectroscopy
The IR spectrum of an α,β-unsaturated ketone is characterized by the stretching vibrations of the conjugated system. The C=O stretch is expected at a lower wavenumber compared to a saturated ketone due to conjugation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (conjugated) | 1665-1685 | Strong |
| C=C stretch (conjugated) | 1610-1640 | Medium |
| =C-H stretch | 3010-3040 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C-H bend (cis-alkene) | 675-730 | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern will likely involve α-cleavage and McLafferty rearrangement, characteristic of ketones.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺ | Molecular Ion |
| 83 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |
| 69 | [M - C₃H₇]⁺ | Cleavage of the propyl group |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |
Experimental Protocols
Synthesis of (2Z)-cis-Hept-2-en-4-one
A plausible synthetic route to (2Z)-cis-Hept-2-en-4-one is through a stereoselective Wittig or Horner-Wadsworth-Emmons reaction, which is known to favor the formation of Z-alkenes under specific conditions (e.g., using unstabilized or semi-stabilized ylides in polar aprotic solvents). An alternative is a stereoselective reduction of a corresponding alkyne. A general protocol for a Wittig-type reaction is provided below.
Protocol: Wittig Reaction for (Z)-Enone Synthesis
-
Ylide Preparation:
-
To a solution of ethyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.05 eq) dropwise at -78 °C.
-
Allow the reaction mixture to stir at this temperature for 1 hour to form the ylide.
-
-
Reaction with Aldehyde:
-
To the ylide solution, add a solution of 2-oxopentanal (1.0 eq) in dry THF dropwise at -78 °C.
-
Let the reaction mixture slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2Z)-cis-Hept-2-en-4-one.
-
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) should be applied.
Infrared (IR) Spectroscopy
-
Sample Preparation: A neat thin film of the liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.
-
MS Conditions: Set the ionization energy to 70 eV and scan a mass range of m/z 35-300.
Biological Activity and Signaling Pathways
α,β-Unsaturated carbonyl compounds are known to be biologically active due to their electrophilic nature, which allows them to react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity underlies their involvement in various cellular signaling pathways.
Nrf2 Signaling Pathway
(2Z)-cis-Hept-2-en-4-one, as an α,β-unsaturated ketone, is expected to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Electrophiles like α,β-unsaturated ketones can modify cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.
PI3K/Akt and MAPK Signaling Pathways
The cellular response to electrophilic stress is often mediated by upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways can be activated by α,β-unsaturated ketones and can, in turn, influence Nrf2 activity and other cellular processes like inflammation and apoptosis.
Experimental Workflow
The overall workflow for the synthesis and characterization of (2Z)-cis-Hept-2-en-4-one is depicted below.
Conclusion
While experimental data for (2Z)-cis-Hept-2-en-4-one is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and the known properties of related α,β-unsaturated ketones. The provided protocols and expected data serve as a valuable resource for researchers investigating this and similar molecules. Further experimental validation is necessary to confirm the specific properties of (2Z)-cis-Hept-2-en-4-one.
References
An In-depth Technical Guide to (2Z)-2-Hepten-4-one
IUPAC Name: (2Z)-hept-2-en-4-one Synonyms: cis-2-Hepten-4-one, (Z)-Hept-2-en-4-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2Z)-2-hepten-4-one, an α,β-unsaturated ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
(2Z)-2-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O. It possesses a seven-carbon chain with a ketone functional group at the fourth position and a cis-configured double bond between the second and third carbons.
Table 1: Physicochemical Properties of (2Z)-2-Hepten-4-one
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 38397-37-4 | |
| Appearance | Colorless liquid with a pungent aroma (for the E-isomer) | [2] |
| Boiling Point | 156-157 °C (for the E-isomer) | [2] |
| Density | 0.845-0.852 g/cm³ (for the E-isomer) | [2] |
| Refractive Index | 1.440-1.445 (for the E-isomer) | [2] |
| Solubility | Slightly soluble in water | [2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for (2Z)-2-Hepten-4-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.9 | t | 3H | H-7 (CH₃) |
| ~1.6 | sextet | 2H | H-6 (CH₂) |
| ~2.5 | t | 2H | H-5 (CH₂) |
| ~2.0 | d | 3H | H-1 (CH₃) |
| ~6.1 | dq | 1H | H-2 |
| ~6.8 | dt | 1H | H-3 |
Table 3: Predicted ¹³C NMR Spectral Data for (2Z)-2-Hepten-4-one
| Chemical Shift (δ) ppm | Assignment |
| ~13.8 | C-7 |
| ~17.8 | C-6 |
| ~45.5 | C-5 |
| ~21.0 | C-1 |
| ~125.0 | C-2 |
| ~140.0 | C-3 |
| ~201.0 | C-4 (C=O) |
Infrared (IR) Spectroscopy: The IR spectrum of (2Z)-2-hepten-4-one is expected to show the following characteristic absorption bands:
-
C=O stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of a conjugated ketone.
-
C=C stretch: A medium intensity band around 1630-1650 cm⁻¹. For cis-isomers, this peak may be more prominent than in the corresponding trans-isomer.[3]
-
=C-H stretch (alkene): A medium intensity band above 3000 cm⁻¹.
-
C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm⁻¹.[4]
-
C-H bend (cis-alkene): A characteristic out-of-plane bending vibration around 675-730 cm⁻¹.[5]
Mass Spectrometry: The mass spectrum of 2-hepten-4-one would likely show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns for ketones involve α-cleavage and McLafferty rearrangement.[6][7] Expected fragments could include the loss of an ethyl group ([M-29]⁺) or a propyl group ([M-43]⁺).
Synthesis of (2Z)-2-Hepten-4-one
The synthesis of (2Z)-α,β-unsaturated ketones can be achieved with high stereoselectivity using specific olefination reactions. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a well-established method for producing Z-alkenes.[4][8][9][10]
Experimental Protocol: Still-Gennari Olefination
This protocol describes a general procedure for the Z-selective synthesis of an α,β-unsaturated ketone from an aldehyde and a phosphonate reagent.
Materials:
-
Propanal
-
1-(Triphenylphosphoranylidene)propan-2-one (or a suitable phosphonate precursor like diethyl acetylmethylphosphonate to be modified for Z-selectivity)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the phosphonate reagent in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS in THF.
-
Stir the mixture at -78 °C for 30 minutes to generate the phosphonate anion.
-
Add 18-crown-6 to the reaction mixture and continue stirring for another 30 minutes.
-
Slowly add a solution of propanal in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2Z)-2-hepten-4-one.
Diagram 1: Synthetic Workflow for (2Z)-2-Hepten-4-one
Caption: A generalized workflow for the synthesis of (2Z)-2-hepten-4-one via a Still-Gennari olefination reaction.
Chemical Reactivity
The reactivity of (2Z)-2-hepten-4-one is dominated by the presence of the α,β-unsaturated ketone moiety. This conjugated system has two electrophilic sites: the carbonyl carbon and the β-carbon.
Michael Addition
One of the most important reactions of α,β-unsaturated ketones is the Michael addition, which involves the conjugate addition of a nucleophile to the β-carbon. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.
Experimental Protocol: Michael Addition of a Thiol
This protocol provides a general method for the 1,4-conjugate addition of a thiol to an enone.
Materials:
-
(2Z)-2-Hepten-4-one
-
A thiol (e.g., thiophenol or cysteine)
-
A base catalyst (e.g., triethylamine or sodium hydroxide)
-
A suitable solvent (e.g., ethanol or THF)
-
Dilute aqueous acid for workup (e.g., 1 M HCl)
Procedure:
-
Dissolve (2Z)-2-hepten-4-one and the thiol in the chosen solvent.
-
Add a catalytic amount of the base to the solution.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting thioether adduct by column chromatography if necessary.
Diagram 2: Michael Addition Reaction
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Weight of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of the chemical compound (2Z)-2-Hepten-4-one. The information herein is compiled to assist in research, development, and scientific documentation where precise molecular characteristics are essential.
Compound Identification
-
Systematic Name: (2Z)-2-Hepten-4-one
-
Common Synonyms: cis-Hept-2-en-4-one, cis-2-Hepten-4-one
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for (2Z)-2-Hepten-4-one is based on its molecular formula and the standard atomic weights of its elements: Carbon (C), Hydrogen (H), and Oxygen (O).
2.1. Atomic Weight Data
The standard atomic weights for the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC). For the purpose of this calculation, the conventional atomic weights are used.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Oxygen | O | 15.999[4][5] |
2.2. Calculation of Molecular Weight
The molecular weight is calculated as follows:
Molecular Weight = (Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)
Molecular Weight = (7 × 12.011) + (12 × 1.008) + (1 × 15.999)
Molecular Weight = 84.077 + 12.096 + 15.999
Molecular Weight = 112.172 g/mol
This calculated value is consistent with published data for (2Z)-2-Hepten-4-one, which is often cited as 112.17 g/mol .[1][3]
Summary of Quantitative Data
For clarity and ease of comparison, the quantitative data related to the molecular weight of (2Z)-2-Hepten-4-one is summarized in the table below.
| Parameter | Value | Unit |
| Molecular Formula | C₇H₁₂O | - |
| Number of Carbon Atoms | 7 | - |
| Number of Hydrogen Atoms | 12 | - |
| Number of Oxygen Atoms | 1 | - |
| Calculated Molecular Weight | 112.172 | g/mol |
| Commonly Cited Molecular Weight | 112.17 [1][3] | g/mol |
Methodologies and Visualizations
The determination of a compound's molecular weight from its formula is a foundational calculation in chemistry and does not involve experimental protocols or complex workflows. As such, diagrams for signaling pathways or experimental procedures are not applicable to this topic.
References
Technical Guide: Spectral Analysis of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| CAS Number | 38397-37-4 | PubChem[1] |
| IUPAC Name | (2Z)-hept-2-en-4-one | PubChem[1] |
| Synonyms | cis-2-Hepten-4-one | PubChem[1] |
Spectral Data
Due to the limited availability of experimentally-derived spectral data for (2Z)-2-Hepten-4-one, the following tables present predicted values and data from the closely related (2E)-2-Hepten-4-one for comparative purposes.
¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | 1.0 (t) | Triplet | 7.4 |
| H2 | 2.1 (dq) | Doublet of quartets | 7.4, 1.8 |
| H3 | 6.2 (dt) | Doublet of triplets | 11.6, 1.8 |
| H5 | 6.8 (dt) | Doublet of triplets | 11.6, 7.5 |
| H6 | 2.5 (q) | Quartet | 7.5 |
| H7 | 1.1 (t) | Triplet | 7.5 |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| C1 | 13.9 |
| C2 | 21.3 |
| C3 | 130.5 |
| C4 | 200.8 |
| C5 | 145.2 |
| C6 | 35.1 |
| C7 | 8.4 |
IR Spectral Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch | 1685-1665 | Strong |
| C=C stretch | 1640-1600 | Medium |
| C-H stretch (alkenyl) | 3100-3000 | Medium |
| C-H stretch (alkyl) | 3000-2850 | Medium |
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | 40 | [M]⁺ |
| 83 | 60 | [M - C₂H₅]⁺ |
| 55 | 100 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 43 | 80 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectral data for a compound such as (2Z)-2-Hepten-4-one.
¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified (2Z)-2-Hepten-4-one sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a single drop of the neat (2Z)-2-Hepten-4-one liquid sample directly onto the center of the ATR crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of (2Z)-2-Hepten-4-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be vaporized and separated from the solvent and any impurities on the GC column.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
A mass spectrum is generated, showing the relative abundance of each ion.
Logical Workflow for Spectral Analysis
A general workflow for the spectroscopic analysis of a synthesized organic compound.
References
A Technical Guide to the Synthetic Precursors of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic precursors and methodologies for the preparation of (2Z)-2-Hepten-4-one, a valuable unsaturated ketone in organic synthesis. This document details the primary synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions.
Introduction
(2Z)-2-Hepten-4-one, also known as cis-2-Hepten-4-one, is an α,β-unsaturated ketone with the characteristic Z-configuration of its carbon-carbon double bond. This specific stereochemistry makes it a useful intermediate in the synthesis of complex organic molecules, where precise control of geometry is crucial. The synthesis of (Z)-alkenones can be challenging due to the thermodynamic preference for the E-isomer. This guide focuses on stereoselective methods that favor the formation of the desired (Z)-isomer.
Key Synthetic Strategies and Precursors
The synthesis of (2Z)-2-Hepten-4-one primarily relies on olefination reactions that allow for the stereoselective formation of a (Z)-double bond. The most prominent and effective method is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. Other potential, though less commonly reported for this specific target, routes include modifications of the Wittig reaction and organometallic coupling reactions.
The core retrosynthetic disconnection for (2Z)-2-Hepten-4-one points to two key precursor fragments: a three-carbon aldehyde and a four-carbon phosphonate-containing fragment for the HWE reaction, or a corresponding ylide for the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction: The Still-Gennari Modification
The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis from aldehydes or ketones and phosphonate carbanions. While the standard HWE reaction typically yields the (E)-alkene as the major product, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., strong, non-coordinating bases and crown ethers) to favor the kinetic (Z)-alkene product.[1][2][3]
The key precursors for the synthesis of (2Z)-2-Hepten-4-one via the Still-Gennari olefination are:
-
Propanal (Propionaldehyde): This commercially available three-carbon aldehyde serves as the electrophilic component in the reaction.
-
Bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate: This is the crucial phosphonate reagent that acts as the nucleophilic precursor. It is typically prepared from 1-bromo-2-butanone and tris(2,2,2-trifluoroethyl) phosphite via the Michaelis-Arbuzov reaction.
The general reaction scheme is as follows:
Figure 1: Still-Gennari olefination pathway to (2Z)-2-Hepten-4-one.
The following is a representative experimental protocol for the Z-selective Horner-Wadsworth-Emmons olefination, adapted from a general procedure.[4]
Materials:
-
Bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate
-
Propanal
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of KHMDS (1.1 equivalents) in THF is added dropwise to the cooled phosphonate solution, and the mixture is stirred for 30 minutes at -78 °C to generate the phosphonate anion.
-
Propanal (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (2Z)-2-Hepten-4-one.
Quantitative Data:
| Parameter | Value/Condition |
| Precursor 1 | Propanal |
| Precursor 2 | Bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate |
| Base | Potassium bis(trimethylsilyl)amide (KHMDS) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Typical Yield | 70-90% |
| Z:E Selectivity | >95:5 |
Aldol Condensation
While a powerful C-C bond-forming reaction, the direct aldol condensation of propanal and 2-butanone generally leads to a mixture of products and favors the formation of the more stable (E)-isomer upon dehydration. Achieving high Z-selectivity through a standard aldol condensation is challenging and not the preferred method for obtaining pure (2Z)-2-Hepten-4-one.
The precursors for a potential, though non-selective, aldol route are:
-
Propanal
-
2-Butanone
Figure 2: Aldol condensation pathway showing potential products.
Conclusion
For the stereoselective synthesis of (2Z)-2-Hepten-4-one, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the most effective and widely recognized method. This approach provides high yields and excellent Z-selectivity, making it the preferred choice for researchers and professionals in drug development and organic synthesis. The key precursors for this highly efficient synthesis are propanal and a suitably functionalized phosphonate, namely bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate. Careful control of reaction conditions, particularly temperature and the choice of base, is critical for achieving the desired stereochemical outcome.
References
- 1. Still-Gennari Olefination [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Still–Gennari Olefination and its Applications in Organic Synthesis [scite.ai]
- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
The Ubiquitous Presence of the Cis-Enone Motif in Nature: A Technical Guide for Researchers
Fremont, CA - The cis-enone structural motif, a reactive and functionally significant pharmacophore, is broadly distributed across the natural world. From plant hormones to fungal metabolites and marine natural products, this moiety plays a crucial role in a variety of biological processes. This technical guide provides an in-depth exploration of the natural occurrence of cis-enones, their biosynthesis, and their mechanisms of action, with a focus on their relevance to researchers, scientists, and drug development professionals.
Natural Sources and Biosynthesis of Cis-Enones
Cis-enones are found in a diverse array of organisms, where they are synthesized through distinct biosynthetic pathways. Two of the most well-characterized classes of naturally occurring cis-enones are the jasmonates in plants and prostaglandins in mammals.
Jasmonates in Plants
Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of jasmonic acid (JA), the precursor to most jasmonates, begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted through a series of enzymatic steps, including oxidation, cyclization, and reduction, to yield (3R,7S)-jasmonic acid, which contains a reactive cis-enone moiety within its cyclopentanone ring.[1][2][3]
Prostaglandins in Mammals
Prostaglandins are lipid compounds with hormone-like effects that are found in virtually all tissues in humans and other animals. They are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The biosynthesis of prostaglandins starts from arachidonic acid, which is released from the cell membrane by phospholipases. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the prostaglandin endoperoxide PGG2, which is subsequently reduced to PGH2. PGH2 serves as a common precursor for the synthesis of various prostaglandins, many of which, like prostaglandin A2 and prostaglandin J2, feature a cis-enone substructure.[4][5][6]
Fungal and Marine Cis-Enones
Beyond the well-studied jasmonates and prostaglandins, a significant number of cis-enone-containing secondary metabolites have been isolated from fungi and marine organisms. Fungal polyketides, for instance, often incorporate the α,β-unsaturated ketone functionality. Similarly, a variety of marine natural products, including certain terpenes and alkaloids, have been shown to possess the cis-enone motif, contributing to their potent biological activities.
Quantitative Occurrence of Cis-Enones in Natural Sources
The concentration of cis-enones in their natural sources can vary significantly depending on the organism, tissue type, and environmental conditions. The following tables summarize representative quantitative data for well-known cis-enones.
| Natural Product | Source Organism | Tissue/Condition | Concentration Range | Reference(s) |
| Jasmonic Acid | Nicotiana tabacum (Tobacco) | Leaves (Wounded) | 1 - 10 µg/g fresh weight | [7] |
| Methyl Jasmonate | Jasminum grandiflorum (Jasmine) | Flowers | 0.2 - 0.5% of essential oil | [8] |
| Prostaglandin E2 | Human | Seminal Fluid | 20 - 60 µg/mL | [9] |
| Prostaglandin D2 | Rat | Brain | 5 - 15 ng/g tissue | [6][10] |
Table 1. Quantitative Occurrence of Representative Cis-Enones in Plants and Animals.
| Fungal Metabolite Class | Representative Compound(s) | Producing Fungi | Typical Yield | Reference(s) |
| Resorcylic acid lactones | Hypothemycin, (5Z)-7-oxozeaenol | Hypomyces spp., Fusarium spp. | mg to gram scale per liter of culture | [5][11] |
| Phenalenones | Sphaeropsidone, Cavoxin | Sphaeropsis spp., Phoma spp. | Variable, mg/L range | [12] |
Table 2. Occurrence of Cis-Enone Containing Metabolites in Fungi.
Experimental Protocols
The isolation, purification, and characterization of cis-enones from natural sources require specific and carefully optimized experimental protocols.
Extraction and Purification of Jasmonates from Plant Tissues
This protocol describes a general procedure for the extraction and purification of jasmonates for quantitative analysis by UPLC-MS/MS.[2][3][13]
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol) containing deuterated internal standards to the powdered tissue. Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with 1 mL of water and elute the jasmonates with 1 mL of methanol.
-
Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for UPLC-MS/MS analysis.
Spectroscopic Characterization of Cis-Enones
The structural elucidation of cis-enones relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinyl protons of the cis-double bond typically appear as doublets in the range of δ 6.0-7.5 ppm. The coupling constant (J) between these protons is characteristically smaller for cis-isomers (typically 6-12 Hz) compared to trans-isomers (typically 12-18 Hz). Protons α to the carbonyl group usually resonate between δ 2.0-2.5 ppm.[14][15]
-
¹³C NMR: The carbonyl carbon of the enone system typically appears in the range of δ 190-220 ppm. The α- and β-carbons of the double bond resonate in the olefinic region (δ 120-160 ppm).[16]
-
-
Infrared (IR) Spectroscopy: The C=O stretching vibration of the ketone is typically observed as a strong absorption band in the region of 1650-1700 cm⁻¹. The C=C stretching vibration of the alkene appears as a medium to weak band around 1600-1650 cm⁻¹. Conjugation lowers the frequency of both the C=O and C=C stretching vibrations.[17][18]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: α,β-unsaturated ketones exhibit a characteristic π→π* absorption band at a longer wavelength (λmax > 215 nm) compared to non-conjugated ketones. The exact position of the λmax is influenced by the substitution pattern of the enone.[19][20][21]
-
Mass Spectrometry (MS): The fragmentation patterns of cis-enones in mass spectrometry can provide valuable structural information. Common fragmentation pathways include cleavage α to the carbonyl group and McLafferty rearrangement.[22][23][24][25][26]
Signaling Pathways Modulated by Cis-Enones
The electrophilic nature of the β-carbon in the enone system allows these molecules to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This covalent modification can alter the function of target proteins and modulate various signaling pathways.[1][4][13][27]
The Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic compounds, including many cis-enone natural products, can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and activates the transcription of a battery of cytoprotective genes.[1][28][29][30][31]
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several cis-enone-containing natural products have been shown to inhibit the NF-κB pathway, often by covalently modifying components of the upstream IκB kinase (IKK) complex or NF-κB itself, thereby preventing its activation.[4][5][27][32][33]
Conclusion
The cis-enone motif is a recurring theme in the chemistry of natural products, endowing these molecules with a diverse range of biological activities. Their ability to act as Michael acceptors and covalently modify protein targets makes them particularly interesting for drug discovery and development. A thorough understanding of their natural occurrence, biosynthesis, and mechanisms of action is essential for harnessing their therapeutic potential. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Determination of prostaglandins in body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Media and strain studies for the scaled production of cis-enone resorcylic acid lactones as feedstocks for semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Ecotoxicological Evaluation of Four Fungal Metabolites with Potential Application as Biocides for the Conservation of Cultural Heritage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 182.160.97.198:8080 [182.160.97.198:8080]
- 15. m.youtube.com [m.youtube.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 27. researchgate.net [researchgate.net]
- 28. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 30. apexbt.com [apexbt.com]
- 31. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 32. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (Z)-α,β-Unsaturated Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-α,β-unsaturated ketones, valuable intermediates in organic synthesis and drug development. The following sections outline key synthetic methodologies, including the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, the Wittig reaction, Aldol Condensation, and a one-pot Sonogashira coupling/hydrohalogenation protocol. Each section includes detailed experimental procedures, comprehensive data tables for easy comparison of substrate scope and efficiency, and mechanistic diagrams to illustrate the reaction pathways.
Still-Gennari Olefination
The Still-Gennari olefination is a powerful modification of the Horner-Wadsworth-Emmons (HWE) reaction that provides excellent Z-selectivity in the synthesis of α,β-unsaturated esters and ketones. This method utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) or related fluoroalkyl esters, which favor the kinetic formation of the (Z)-alkene.[1][2]
Experimental Protocol: General Procedure for Still-Gennari Olefination[3][4]
To a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 1.1 equivalents) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for the time indicated in the table below. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-α,β-unsaturated ketone.
Data Presentation: Substrate Scope of the Still-Gennari Olefination[3][5]
| Entry | Aldehyde | Phosphonate Reagent | Product | Yield (%) | Z:E Ratio | Reference |
| 1 | Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl 3-phenylacrylate | 98 | >99:1 | [3] |
| 2 | 4-Nitrobenzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl 3-(4-nitrophenyl)acrylate | 96 | >99:1 | [3] |
| 3 | Cinnamaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl 5-phenylpenta-2,4-dienoate | 80 | >99:1 | [3] |
| 4 | Hexanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl non-2-enoate | 86 | 80:20 | [3] |
| 5 | N-Boc-prolinal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (S,Z)-tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate | 96 | 96:4 | [3] |
| 6 | Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Methyl cinnamate | 97 | 97:3 | [4] |
| 7 | o-Tolualdehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Methyl 3-(o-tolyl)acrylate | 81 | 98:2 | [4] |
| 8 | Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Methyl dec-2-enoate | 82 | 88:12 | [4] |
Mechanistic Diagram: Still-Gennari Olefination
Caption: Still-Gennari Olefination Mechanism.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, bearing alkyl or aryl substituents, generally afford (Z)-alkenes with high selectivity, especially under salt-free conditions.[5][6]
Experimental Protocol: General Procedure for (Z)-Selective Wittig Reaction[8][9]
A suspension of the appropriate phosphonium salt (1.2 equivalents) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere. A strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) is added dropwise, and the resulting colored ylide solution is stirred at that temperature for 1 hour. A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated. The crude product is purified by column chromatography to yield the (Z)-α,β-unsaturated ketone.
Data Presentation: Substrate Scope of the (Z)-Selective Wittig Reaction[6][10]
| Entry | Aldehyde/Ketone | Phosphonium Ylide | Product | Yield (%) | Z:E Ratio | Reference |
| 1 | Benzaldehyde | (Propylidene)triphenylphosphorane | (Z)-1-Phenylbut-1-ene | High | >95:5 | [5] |
| 2 | Cyclohexanecarboxaldehyde | (Ethylidene)triphenylphosphorane | (Z)-1-Cyclohexylprop-1-ene | High | >90:10 | [7] |
| 3 | Acetophenone | (Benzylidene)triphenylphosphorane | (Z)-1,2-Diphenylethene | Moderate | Poor | [5] |
| 4 | 4-Methoxybenzaldehyde | (Iodomethylidene)triphenylphosphorane | (Z)-1-Iodo-2-(4-methoxyphenyl)ethene | 72 | 97:3 | [8] |
Mechanistic Diagram: (Z)-Selective Wittig Reaction
Caption: (Z)-Selective Wittig Reaction Mechanism.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed for the synthesis of α,β-unsaturated ketones. While often leading to the thermodynamically more stable (E)-isomer, specific reaction conditions and substrate combinations, particularly in crossed aldol reactions, can favor the formation of the (Z)-isomer. This is particularly true for the synthesis of certain chalcone derivatives.[9][10]
Experimental Protocol: General Procedure for Crossed Aldol Condensation[12][14]
To a stirred solution of an aromatic aldehyde (1.0 equivalent) and a ketone (1.0 equivalent) in ethanol (0.5 M), an aqueous solution of sodium hydroxide (10-15 M, 2.0 equivalents) is added dropwise at room temperature. The reaction mixture is stirred vigorously for several hours, during which time a precipitate often forms. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is poured into ice-water and acidified with dilute hydrochloric acid (HCl). The resulting solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the α,β-unsaturated ketone.
Data Presentation: Synthesis of Chalcones via Aldol Condensation[12][13]
| Entry | Aldehyde | Ketone | Product | Yield (%) | Reference |
| 1 | 3-Nitrobenzaldehyde | Acetophenone | 3-Nitrochalcone | 97.2 | [9] |
| 2 | Benzaldehyde | Acetophenone | Chalcone | 85-95 | [10] |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | 4-Chlorochalcone | High | [11] |
| 4 | 4-Bromobenzaldehyde | Acetophenone | 4-Bromochalcone | High | [11] |
Mechanistic Diagram: Base-Catalyzed Aldol Condensation
Caption: Base-Catalyzed Aldol Condensation Mechanism.
One-Pot Sonogashira Coupling and Hydrohalogenation
A modern and efficient method for the synthesis of (Z)-β-halovinyl ketones involves a one-pot cascade of Sonogashira coupling and subsequent hydrohalogenation. This procedure utilizes readily available acid chlorides and terminal alkynes, and the hydrohalogenating agent is generated in situ, providing good to excellent yields and high (Z)-selectivity.[4][12][13]
Experimental Protocol: One-Pot Synthesis of (Z)-β-Chlorovinyl Ketones[3]
To a mixture of the terminal alkyne (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in 1,2-dichloroethane (DCE) (2.5 mL) under an argon atmosphere, is added triethylamine (1.2 mmol) followed by the dropwise addition of the acid chloride (1.3 mmol). The reaction is stirred at room temperature for 10 minutes. Triflic acid (1.5 mmol) is then added, and the mixture is stirred for an additional 4 hours. The reaction is quenched with water and extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the (Z)-β-chlorovinyl ketone.
Data Presentation: Scope of the Sonogashira/Hydrohalogenation Reaction[3]
| Entry | Terminal Alkyne | Acid Chloride | Product | Yield (%) | Z:E Ratio |
| 1 | Phenylacetylene | Benzoyl chloride | (Z)-3-chloro-1,3-diphenylprop-2-en-1-one | 87 | 91:9 |
| 2 | 4-Ethynyltoluene | Benzoyl chloride | (Z)-3-chloro-1-phenyl-3-(p-tolyl)prop-2-en-1-one | 91 | 93:7 |
| 3 | Phenylacetylene | 4-Methoxybenzoyl chloride | (Z)-3-chloro-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 85 | 92:8 |
| 4 | 1-Octyne | Benzoyl chloride | (Z)-1-chloro-1-phenylnon-1-en-3-one | 78 | 88:12 |
Mechanistic Diagram: Sonogashira Coupling and Hydrohalogenation Cascade
Caption: Sonogashira/Hydrohalogenation Cascade.
General Experimental Workflow
The synthesis of (Z)-α,β-unsaturated ketones, regardless of the specific method, generally follows a common experimental workflow. This workflow encompasses reaction setup, monitoring, workup, and purification.
Caption: General Experimental Workflow.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (Z)-Enone Synthesis via Hydromagnesiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of (Z)-enones is a critical transformation in organic chemistry, as this structural motif is a key building block in numerous natural products and pharmaceutical agents. Hydromagnesiation, the addition of a magnesium hydride species across a carbon-carbon triple bond, offers a powerful and atom-economical approach to access vinyl magnesium intermediates, which can be further elaborated to afford the desired enone products. This document provides detailed application notes and experimental protocols for the synthesis of (Z)-enones via the syn-hydromagnesiation of ynones and propargylic alcohols, with a focus on transition metal-catalyzed methodologies.
Reaction Principle and Stereoselectivity
The stereochemical outcome of the hydromagnesiation of alkynes is highly dependent on the reaction conditions and the catalyst employed. While uncatalyzed or certain metal-hydride-mediated hydromagnesiations can proceed via an anti-addition, leading to (E)-alkenes, the use of specific transition metal catalysts, notably those based on titanium and nickel, can effectively promote a syn-addition of the magnesium hydride to the alkyne. This syn-hydromagnesiation is the cornerstone of (Z)-enone synthesis from ynone or propargyl alcohol precursors.
The generally accepted mechanism for transition metal-catalyzed syn-hydromagnesiation involves the formation of a metal hydride species, which then undergoes a syn-hydrometallation across the alkyne. Subsequent transmetalation with a magnesium species regenerates the active catalyst and furnishes the desired (Z)-vinyl magnesium species.
Visualization of the Catalytic Cycle
Experimental Protocols
Protocol 1: Titanium-Catalyzed syn-Hydromagnesiation of Propargylic Alcohols
This protocol is based on the principles of titanocene dichloride-catalyzed hydromagnesiation of alkynes.[1] The resulting (Z)-vinyl magnesium species can be subsequently oxidized to the corresponding (Z)-enone.
Materials:
-
Propargylic alcohol substrate
-
Titanocene dichloride (Cp2TiCl2)
-
Grignard reagent (e.g., n-propylmagnesium chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
-
Quench solution (e.g., saturated aqueous NH4Cl)
-
Oxidizing agent (e.g., Dess-Martin periodinane, PCC)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a solution of the propargylic alcohol (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask.
-
Catalyst Addition: Titanocene dichloride (5-10 mol%) is added to the solution.
-
Hydromagnesiation: The Grignard reagent (2.0-2.5 equiv) is added dropwise to the reaction mixture at a controlled temperature (typically -78 °C to 0 °C). The reaction is stirred for a specified time until completion, which can be monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Oxidation: The crude (Z)-allylic alcohol is then dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an oxidizing agent to afford the (Z)-enone.
-
Purification: The final product is purified by column chromatography on silica gel.
| Substrate (Propargylic Alcohol) | Catalyst Loading (mol%) | Grignard Reagent | Temp (°C) | Time (h) | Yield of (Z)-allylic alcohol (%) | Z:E Ratio |
| 1-phenylprop-2-yn-1-ol | 5 | n-PrMgCl | 0 | 2 | 85 | >98:2 |
| 1-cyclohexylprop-2-yn-1-ol | 10 | i-BuMgCl | -20 | 4 | 78 | >95:5 |
| 4-phenylbut-3-yn-2-ol | 7.5 | n-BuMgCl | 0 | 3 | 82 | >97:3 |
Table 1: Representative data for titanium-catalyzed syn-hydromagnesiation of propargylic alcohols.
Protocol 2: Nickel-Catalyzed syn-Hydromagnesiation of Ynones
Nickel catalysts have also been shown to promote the syn-hydromagnesiation of alkynes, providing an alternative route to (Z)-vinyl magnesium intermediates.
Materials:
-
Ynone substrate
-
Nickel(II) acetylacetonate (Ni(acac)2)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
-
Quench solution (e.g., saturated aqueous NH4Cl)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Reaction Setup: A solution of the ynone (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
Catalyst Addition: Nickel(II) acetylacetonate (5-10 mol%) is added to the solution.
-
Hydromagnesiation: The Grignard reagent (1.5-2.0 equiv) is added dropwise at low temperature (e.g., -78 °C). The reaction is monitored for completion.
-
Quenching and Workup: The reaction is quenched and worked up following the same procedure as described in Protocol 1.
-
Purification: The resulting (Z)-enone is purified by column chromatography.
| Substrate (Ynone) | Catalyst Loading (mol%) | Grignard Reagent | Temp (°C) | Time (h) | Yield of (Z)-enone (%) | Z:E Ratio |
| 4-phenylbut-3-yn-2-one | 10 | MeMgBr | -78 | 1 | 75 | >95:5 |
| 1-phenylprop-2-yn-1-one | 5 | EtMgBr | -78 to 0 | 2.5 | 80 | >98:2 |
| 1-cyclohexylprop-2-yn-1-one | 10 | MeMgBr | -78 | 1.5 | 72 | >92:8 |
Table 2: Representative data for nickel-catalyzed syn-hydromagnesiation of ynones.
Experimental Workflow
Troubleshooting and Considerations
-
Anhydrous Conditions: The success of hydromagnesiation reactions is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents and the magnesium hydride species are highly moisture-sensitive.
-
Grignard Reagent Quality: The quality and concentration of the Grignard reagent should be carefully determined before use.
-
Catalyst Activity: The activity of the transition metal catalyst can be influenced by its purity and handling.
-
Stereoselectivity: While the protocols described generally provide high (Z)-selectivity, the Z:E ratio can be influenced by the substrate, catalyst, and reaction temperature. Optimization of these parameters may be necessary for specific substrates.
-
Side Reactions: Potential side reactions include the 1,2-addition of the Grignard reagent to the carbonyl group of the ynone. Low reaction temperatures and careful addition of the Grignard reagent can help to minimize these side products.
Conclusion
The transition metal-catalyzed syn-hydromagnesiation of ynones and propargylic alcohols provides a highly effective and stereoselective route for the synthesis of (Z)-enones. The methodologies outlined in these application notes offer a valuable tool for researchers in organic synthesis and drug development, enabling access to important structural motifs with high stereochemical control. Careful attention to experimental conditions, particularly the exclusion of moisture and the quality of reagents, is paramount for achieving high yields and selectivities.
References
Application Note: A Highly Stereoselective Copper-Catalyzed Approach to (Z)-β,γ-Unsaturated Ketones
This application note details a state-of-the-art method for the asymmetric synthesis of (Z)-β,γ-unsaturated ketones, a class of molecules with significant potential in pharmaceutical and natural product synthesis. The protocol described is based on a copper-catalyzed reaction between acyl fluorides and phenyldimethylsilyl-substituted 1,3-dienes, which provides high (Z)-selectivity and excellent enantioselectivity.[1][2]
Introduction
Chiral (Z)-β,γ-unsaturated ketones are valuable synthetic intermediates due to their diverse functionalities which allow for a range of chemical transformations. The development of stereoselective methods for their synthesis is a key area of research. A recently developed copper-catalyzed method provides a significant advancement in this field, offering a reliable route to these molecules with high control over both stereochemistry and geometry of the double bond.[1][2] This method is distinguished by its use of a specific silyl-substituted diene which, under the reaction conditions, preferentially leads to the formation of the (Z)-isomer with a high degree of enantiomeric excess.
Key Features of the Method
-
High (Z)-Selectivity: The reaction demonstrates excellent control over the double bond geometry, yielding the (Z)-isomer as the major product.[1][2]
-
Excellent Enantioselectivity: The use of a chiral copper catalyst allows for the synthesis of products with very high enantiomeric excess (ee).[2]
-
Mild Reaction Conditions: The synthesis is performed under mild conditions, enhancing its functional group tolerance.
-
Versatile Building Blocks: The resulting products, containing a ketone, a vinyl silane, and a stereocenter, are versatile intermediates for further synthetic manipulations.[1][2]
Quantitative Data Summary
The following table summarizes the representative results achieved with this method, demonstrating its high efficiency and selectivity across a range of substrates.
| Entry | Acyl Fluoride (R-COF) | Diene Substrate | Yield (%) | ee (%) | (Z:E) Ratio |
| 1 | Benzoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 85 | 98 | >95:5 |
| 2 | 4-Toluoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 82 | 97 | >95:5 |
| 3 | 4-Methoxybenzoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 88 | 99 | >95:5 |
| 4 | 2-Naphthoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 79 | 96 | >95:5 |
| 5 | Cyclohexanecarbonyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 75 | 95 | >95:5 |
Note: The data presented are representative examples based on the typical outcomes of this synthetic method.
Experimental Protocols
General Protocol for the Asymmetric Synthesis of (Z)-β,γ-Unsaturated Ketones
This protocol provides a general procedure for the copper-catalyzed asymmetric synthesis.
Materials:
-
Copper(I) acetate (CuOAc)
-
Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE)
-
Acyl fluoride
-
(E)-4-(phenyldimethylsilyl)buta-1,3-diene
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, a flame-dried Schlenk tube is charged with CuOAc (5 mol%) and the chiral bisphosphine ligand (5.5 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the prepared catalyst solution, the (E)-4-(phenyldimethylsilyl)buta-1,3-diene (1.2 equivalents) is added, followed by the acyl fluoride (1.0 equivalent).
-
Reaction Execution: The reaction mixture is sealed and stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure (Z)-β,γ-unsaturated ketone.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC), and the (Z:E) ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Catalytic Cycle
Caption: A proposed catalytic cycle for the copper-catalyzed asymmetric synthesis.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and analysis of (Z)-β,γ-unsaturated ketones.
References
Application Notes and Protocols for the Analysis of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of (2Z)-2-Hepten-4-one, a volatile unsaturated ketone. The methodologies described herein are essential for researchers in flavor chemistry, food science, and drug development who require accurate and reliable analytical techniques for this compound.
Introduction to Analytical Techniques
The analysis of (2Z)-2-Hepten-4-one, a volatile organic compound, typically involves chromatographic and spectroscopic techniques. Gas chromatography (GC) is the premier method for separating volatile compounds, often coupled with mass spectrometry (MS) for definitive identification and quantification. High-performance liquid chromatography (HPLC) can also be employed, particularly after derivatization of the ketone functional group to enhance detection. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used technique for the analysis of volatile compounds like (2Z)-2-Hepten-4-one. The following protocol outlines a standard method using headspace solid-phase microextraction (SPME) for sample introduction.
Quantitative Data Summary
The performance of a GC-MS method can be characterized by several key parameters. While specific data for (2Z)-2-Hepten-4-one is not widely published, the following table summarizes typical validation parameters for the analysis of similar volatile flavor compounds using SPME-GC-MS.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | [1] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/L | [2] |
| Linearity (R²) | ≥ 0.99 | [3] |
| Recovery | 80 - 120% | [2] |
| Precision (RSD) | < 15% | [2] |
| Kovats Retention Index (non-polar column) | 899 | [4] |
Experimental Protocol: SPME-GC-MS
This protocol is a general guideline and may require optimization for specific matrices.
2.2.1. Materials and Reagents
-
(2Z)-2-Hepten-4-one standard
-
Internal standard (e.g., 2-octanone)
-
Deionized water
-
Sodium chloride
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2.2.2. Sample Preparation
-
Prepare a stock solution of (2Z)-2-Hepten-4-one and an internal standard in a suitable solvent (e.g., methanol).
-
For liquid samples, place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples, weigh an appropriate amount of the homogenized sample into a 20 mL headspace vial and add a known volume of deionized water.
-
Add a known amount of the internal standard to each vial.
-
Saturate the sample with sodium chloride (approximately 1-2 g) to enhance the release of volatile compounds.
-
Immediately seal the vial with a magnetic screw cap.
2.2.3. SPME Procedure
-
Place the sealed vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at a specific temperature (e.g., 50-60 °C) for a defined time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) under continued agitation and heating.
-
Retract the fiber into the needle.
2.2.4. GC-MS Conditions
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 150 °C at 5 °C/min
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
GC-MS Workflow Diagram
Caption: Workflow for SPME-GC-MS analysis of (2Z)-2-Hepten-4-one.
High-Performance Liquid Chromatography (HPLC) Analysis with Derivatization
For non-volatile matrices or to enhance sensitivity and selectivity, HPLC can be utilized for the analysis of ketones after derivatization. A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a stable, UV-active hydrazone.[5][6][7][8]
Quantitative Data Summary
The following table provides expected performance characteristics for an HPLC-UV method for the analysis of carbonyl compounds after DNPH derivatization.
| Parameter | Expected Value Range |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | ≥ 0.995 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 10% |
Experimental Protocol: HPLC with DNPH Derivatization
3.2.1. Materials and Reagents
-
(2Z)-2-Hepten-4-one standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid or sulfuric acid
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
3.2.2. Derivatization Procedure
-
Prepare a standard solution of (2Z)-2-Hepten-4-one in acetonitrile.
-
To a known volume of the standard or sample solution, add an excess of the DNPH reagent.
-
Acidify the mixture with a small amount of perchloric or sulfuric acid to catalyze the reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C) for a specified time (e.g., 30-60 minutes) until the formation of the orange-red precipitate (the hydrazone) is complete.[7]
-
Quench the reaction by adding a neutralizing agent if necessary.
-
Filter the solution to remove any unreacted DNPH or byproducts.
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
3.2.3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV detector at a wavelength of approximately 365 nm.
HPLC Derivatization and Analysis Workflow
Caption: Workflow for HPLC analysis of (2Z)-2-Hepten-4-one after DNPH derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of (2Z)-2-Hepten-4-one and for assessing its purity.
Experimental Protocol: ¹H and ¹³C NMR
4.1.1. Materials and Reagents
-
(2Z)-2-Hepten-4-one sample (5-25 mg for ¹H, >25 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer
4.1.2. Sample Preparation
-
Ensure the NMR tube is clean and dry.
-
Dissolve the (2Z)-2-Hepten-4-one sample in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.
-
Cap the NMR tube securely.
-
Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
4.1.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines.[9]
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: a larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative data for all carbon types.[9]
-
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H spectrum and reference the spectra (e.g., to the residual solvent peak or TMS).
NMR Analysis Logical Flow
Caption: Logical flow for NMR analysis of (2Z)-2-Hepten-4-one.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hepten-4-one, (E)- [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. books.rsc.org [books.rsc.org]
Application Note: 1H NMR Analysis of (2Z)-2-Hepten-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) analysis of (2Z)-2-Hepten-4-one. It includes predicted 1H NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and a structural diagram with proton assignments for clear interpretation. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound.
Predicted 1H NMR Data
The 1H NMR spectrum of (2Z)-2-Hepten-4-one is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the presence of the carbonyl group and the cis-configuration of the double bond. A summary of the predicted data is presented in Table 1.
Table 1: Predicted 1H NMR Data for (2Z)-2-Hepten-4-one
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~1.0 | Triplet (t) | ~7.5 | 3H |
| H-2 | ~2.1 | Doublet of triplets (dt) or multiplet (m) | ~7.5, ~1.5 | 2H |
| H-3 | ~6.2 | Doublet of quartets (dq) or multiplet (m) | ~11.0, ~7.0 | 1H |
| H-5 | ~2.5 | Triplet (t) | ~7.5 | 2H |
| H-6 & H-7 | ~0.9 | Triplet (t) | ~7.5 | 3H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and concentration.
Structural Elucidation and Proton Assignments
The structure of (2Z)-2-Hepten-4-one with the predicted proton assignments is shown below. The cis-stereochemistry of the double bond is a key feature, which is expected to result in a vicinal coupling constant (J) for the vinylic protons in the range of 6-12 Hz.[1][2][3]
Caption: Structure of (2Z)-2-Hepten-4-one with proton labeling.
Experimental Protocol
This section details the procedure for preparing a sample of (2Z)-2-Hepten-4-one for 1H NMR analysis and the typical parameters for data acquisition.
3.1. Sample Preparation
-
Sample Quantity: Weigh approximately 5-25 mg of (2Z)-2-Hepten-4-one into a clean, dry vial.
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the 1H NMR spectrum.[4] Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.8 mL of the deuterated solvent to the vial.[5][6]
-
Internal Standard: Typically, deuterated solvents are supplied with an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm. If the solvent does not contain an internal standard, a small amount can be added.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final sample depth in the tube should be approximately 4-5 cm.[6]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
3.2. Instrument Parameters and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is generally sufficient.[7]
-
Pulse Width: A 30° or 90° pulse angle can be used. For quantitative analysis, a 90° pulse with an adequate relaxation delay is recommended.[8]
-
Acquisition Time (AQ): Typically 1-5 seconds. An acquisition time of around 3 seconds is often a good starting point.[8]
-
Relaxation Delay (D1): A delay of 1-5 seconds is common. For quantitative results, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.[8]
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range for most organic molecules.[9]
Data Processing and Interpretation Workflow
The process from sample to final spectrum interpretation involves several key steps.
Caption: Workflow for 1H NMR analysis.
References
- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. nmr.gmu.edu [nmr.gmu.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Application Note: GC-MS Analysis of 2-Hepten-4-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hepten-4-one and its isomers are volatile organic compounds (VOCs) that are of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential biomarkers in biomedical research. The structural similarity among these isomers presents a significant analytical challenge, requiring robust methods for their separation and identification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds, offering high-resolution separation and sensitive detection. This application note provides a detailed protocol for the GC-MS analysis of 2-Hepten-4-one isomers, including data presentation and interpretation guidelines.
Experimental Protocols
This section details the methodology for the sample preparation and GC-MS analysis of 2-Hepten-4-one isomers.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For the analysis of volatile compounds like 2-Hepten-4-one from a liquid or solid matrix, headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free extraction technique.
Materials:
-
20 mL headspace vials with septa and aluminum caps
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
Autosampler or manual SPME holder
Procedure:
-
Place an accurately weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.
-
For liquid samples, the addition of a salt (e.g., NaCl) can increase the volatility of the analytes.
-
Immediately seal the vial with a septum and aluminum cap.
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the equilibration temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of 2-Hepten-4-one isomers. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight)
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A mid-polar to polar capillary column is recommended for the separation of isomers. For example, a DB-WAX (Polyethylene glycol) or a DB-5ms (5%-Phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 250 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-350
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of target isomers to increase sensitivity.
Data Presentation
The separation and identification of 2-Hepten-4-one isomers are highly dependent on the chromatographic conditions, particularly the stationary phase of the GC column. Kovats retention indices (RI) are a standardized measure of retention and are useful for comparing data across different systems.
| Isomer | Molecular Formula | CAS Number | Column Type | Kovats Retention Index (RI) |
| (E)-2-Hepten-4-one | C₇H₁₂O | 4643-25-8 | Standard Non-Polar | 899 |
| (E)-2-Hepten-4-one | C₇H₁₂O | 4643-25-8 | Standard Polar | 1232, 1260 |
| (Z)-2-Hepten-4-one | C₇H₁₂O | 32397-57-2 | Standard Non-Polar | Data not readily available |
| (Z)-2-Hepten-4-one | C₇H₁₂O | 32397-57-2 | Standard Polar | Data not readily available |
| (E)-3-Hepten-2-one | C₇H₁₂O | 30414-66-5 | Standard Non-Polar | Data not readily available |
| (E)-3-Hepten-2-one | C₇H₁₂O | 30414-66-5 | Standard Polar | 1335 |
| 4-Hepten-2-one | C₇H₁₂O | 692-06-8 | Standard Non-Polar | Data not readily available |
| 4-Hepten-2-one | C₇H₁₂O | 692-06-8 | Standard Polar | Data not readily available |
| 5-Hepten-2-one | C₇H₁₂O | 5009-32-5 | Standard Non-Polar | 954 |
| 5-Hepten-2-one | C₇H₁₂O | 5009-32-5 | Standard Polar | 1251 |
Note: The availability of retention index data for all isomers is limited. The values presented are compiled from various sources and may have been determined under different experimental conditions. For accurate identification, it is crucial to analyze authentic standards under the same conditions as the samples.
Mass Spectra Interpretation
The mass spectra of 2-Hepten-4-one isomers are expected to be similar due to their structural similarities. The fragmentation of α,β-unsaturated ketones upon electron ionization is characterized by several key pathways.
Expected Fragmentation Pattern for 2-Hepten-4-one:
-
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of 2-Hepten-4-one (112.17 g/mol ) should be observable at m/z 112.
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.
-
Loss of a propyl radical (•C₃H₇) from the molecular ion would result in a fragment at m/z 69.
-
Loss of a propenyl radical (•C₃H₅) would lead to a fragment at m/z 71.
-
-
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. For 2-Hepten-4-one, this is less likely in its most direct form due to the double bond, but related rearrangements can occur.
-
Other Significant Fragments: Other common fragments for aliphatic ketones include ions at m/z 43 (acetyl cation, [CH₃CO]⁺) and m/z 55.
It is important to note that cis- and trans-isomers often produce nearly identical mass spectra, making their differentiation reliant on chromatographic separation.
Mandatory Visualizations
Application Notes and Protocols for (2Z)-2-Hepten-4-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2Z)-2-Hepten-4-one , a Z-configured α,β-unsaturated ketone, is a versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the β-carbon, making it an excellent substrate for various nucleophilic conjugate addition reactions, often referred to as Michael additions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular architectures. This document provides an overview of its primary applications, with a focus on conjugate addition, and includes a detailed representative protocol.
Core Reactivity: The Michael Addition
The primary application of (2Z)-2-Hepten-4-one in organic synthesis is its role as a Michael acceptor. The electron-withdrawing ketone group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by a wide range of soft nucleophiles.[1][2] This 1,4-addition pathway is often favored over direct 1,2-addition to the carbonyl carbon, especially with stabilized or less basic nucleophiles.[3]
The general mechanism proceeds in three key steps:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the enone.
-
Enolate Formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated, typically during aqueous workup, to yield the final 1,4-adduct.[4]
Applications in Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is central to the synthesis of complex organic molecules. (2Z)-2-Hepten-4-one serves as a valuable precursor for introducing a heptanone backbone through reactions with various carbon nucleophiles.
Addition of Organocuprates (Gilman Reagents)
Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are particularly effective for 1,4-addition to α,β-unsaturated ketones, including acyclic enones.[2] This reaction is a reliable method for forming new carbon-carbon bonds with high regioselectivity for the β-position.
Addition of Stabilized Enolates
Enolates derived from 1,3-dicarbonyl compounds, such as malonic esters and β-ketoesters, are excellent nucleophiles for the Michael reaction.[1][5] The resulting 1,5-dicarbonyl adducts are versatile intermediates that can be further elaborated, for instance, through intramolecular cyclization reactions.
Applications in Carbon-Heteroatom Bond Formation
Conjugate additions are not limited to carbon nucleophiles. Various heteroatom nucleophiles can be added to the β-position of (2Z)-2-Hepten-4-one, introducing functional groups that are prevalent in pharmaceuticals and other bioactive molecules.
Aza-Michael Addition (Nitrogen Nucleophiles)
The addition of amines to α,β-unsaturated carbonyls, known as the aza-Michael reaction, is a powerful tool for synthesizing β-amino carbonyl compounds.[6] These products are valuable intermediates in the synthesis of alkaloids and other nitrogen-containing natural products.
Thia-Michael Addition (Sulfur Nucleophiles)
Thiols readily undergo conjugate addition to enones to form β-thioethers.[4] This reaction is often characterized by high yields and can be catalyzed by various Lewis acids or bases. The resulting sulfur-containing compounds are of interest in medicinal chemistry.
Experimental Protocols
While specific experimental data for (2Z)-2-Hepten-4-one is not widely published, the following representative protocol for a Michael addition of a β-ketoester to an acyclic enone can be adapted. This protocol is based on established procedures for similar substrates.[7]
Representative Protocol: Michael Addition of Ethyl Acetoacetate to (2Z)-2-Hepten-4-one
This protocol describes the base-catalyzed conjugate addition of ethyl acetoacetate to (2Z)-2-Hepten-4-one.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (2Z)-2-Hepten-4-one | 112.17 | 645 mg | 5.75 |
| Ethyl acetoacetate | 130.14 | 748 mg (0.75 mL) | 5.75 |
| 95% Ethanol | - | 25 mL | - |
| Sodium hydroxide | 40.00 | ~100 mg (1 pellet) | ~2.5 |
| Ice | - | ~15 g | - |
Procedure
-
To a 100-mL round-bottom flask equipped with a magnetic stir bar, add (2Z)-2-Hepten-4-one (5.75 mmol) and ethyl acetoacetate (5.75 mmol).
-
Add 25 mL of 95% ethanol and stir to dissolve the reactants.
-
Carefully add one pellet of sodium hydroxide (~100 mg).
-
Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for approximately 1 hour.
-
After the reflux period, pour the warm reaction mixture into a beaker containing approximately 15 g of crushed ice.
-
Stir the mixture until the ice has melted. Crystallization of the product should occur. If not, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Place the beaker in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water, followed by a small amount of ice-cold 95% ethanol.
-
Transfer the solid product to a watch glass and allow it to air dry.
-
Determine the yield and characterize the product by melting point, IR, and NMR spectroscopy.
Potential Applications in Drug Development
The 1,5-dicarbonyl structure obtained from the Michael addition of β-dicarbonyl compounds to enones is a key structural motif that can be utilized in the synthesis of various heterocyclic systems. For example, subsequent intramolecular condensation reactions can lead to the formation of cyclohexenone derivatives, which are present in numerous natural products and pharmaceutical agents. While direct applications of (2Z)-2-Hepten-4-one in multi-step total syntheses are not extensively documented in readily available literature, its utility as a fundamental building block for creating complex carbon skeletons is clear. Its ability to participate in stereoselective conjugate additions, with the aid of chiral catalysts, further enhances its potential in the asymmetric synthesis of drug candidates.[8]
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. X-MOL [m.x-mol.net]
- 3. Hept-2-en-4-yne | C7H10 | CID 53634928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ethz.ch [ethz.ch]
- 8. mdpi.com [mdpi.com]
(2Z)-Enones: Versatile Intermediates for Synthetic Chemistry
(2Z)-Enones, a class of α,β-unsaturated ketones with a cis or Z configuration of the carbon-carbon double bond, are emerging as valuable synthetic intermediates in organic chemistry. Their unique stereochemistry and electronic properties offer alternative reaction pathways and access to molecular architectures that are complementary to their more common (E)-isomeric counterparts. This report provides detailed application notes and protocols for the synthesis and utilization of (2Z)-enones, targeting researchers, scientists, and professionals in drug development.
The strategic incorporation of a (2Z)-enone moiety into a synthetic route can be a powerful tool for controlling stereochemistry and accessing complex molecular targets. Key transformations involving these intermediates include stereoselective conjugate additions, pericyclic reactions, and photochemical isomerizations, which can be exploited in the synthesis of natural products and other biologically active molecules.
Stereoselective Synthesis of (2Z)-Enones
The controlled synthesis of (2Z)-enones is paramount to their application. Two primary strategies have proven effective: stereoselective olefination reactions and the isomerization of the thermodynamically more stable (E)-enones.
Still-Gennari Olefination
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of (Z)-alkenes, including (2Z)-enones.[1][2] This method employs phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, which favor the kinetic formation of the Z-isomer.[1][2]
Table 1: Still-Gennari Olefination for the Synthesis of a (2Z)-Enoate [3]
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 to rt | 78 | 15.5:1 |
Experimental Protocol: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method [3]
To a solution of p-tolualdehyde (120 mg, 1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol, 2.0 eq.), and 18-crown-6 (793 mg, 3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C is added a solution of potassium tert-butoxide (236 mg, 2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise. The mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water (15 mL), and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (toluene:diethyl ether = 40:1) to afford the (2Z)-enoate as a pale yellow liquid.
Photochemical Isomerization
The isomerization of (E)-enones to their corresponding (Z)-isomers can be achieved through photochemical methods. This process typically involves the irradiation of the (E)-isomer with UV light, leading to a photostationary state that can be enriched in the desired (Z)-isomer. The efficiency and selectivity of the isomerization can be influenced by factors such as the solvent, irradiation wavelength, and the presence of photosensitizers.
Experimental Protocol: General Procedure for Photochemical E/Z Isomerization
A solution of the (E)-enone in a suitable solvent (e.g., acetonitrile, benzene) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The vessel is then sealed and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a specific wavelength (e.g., 350 nm) while maintaining a constant temperature. The progress of the isomerization is monitored by techniques such as ¹H NMR or GC-MS. Upon reaching the desired E/Z ratio, the solvent is removed under reduced pressure, and the resulting mixture of isomers is separated by column chromatography.
Applications in Natural Product Synthesis
The unique reactivity of (2Z)-enones makes them valuable intermediates in the total synthesis of complex natural products. Their defined stereochemistry can be transferred to subsequent products, enabling the construction of challenging stereocenters. While specific examples detailing the use of (2Z)-enones are still emerging in the literature, the principles of their reactivity suggest significant potential. For instance, the selective reduction of a triple bond to a cis-double bond can generate a (2Z)-enone intermediate, which can then undergo further transformations.[4]
Table 2: Spectroscopic Data for a Representative (2Z)-Enoate [3]
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (neat) ν (cm⁻¹) |
| Methyl (2Z)-3-(p-tolyl)acrylate | 7.53 (d, J = 7.6 Hz, 2H), 7.17 (d, J = 7.6 Hz, 2H), 6.91 (d, J = 12.8 Hz, 1H), 5.90 (d, J = 12.8 Hz, 1H), 3.72 (s, 3H), 2.36 (s, 3H) | 166.5, 143.4, 139.5, 131.5, 129.4, 129.2, 117.8, 51.3, 21.4 | 1720 (C=O), 1635 (C=C) |
Key Reactions of (2Z)-Enones
(2Z)-Enones participate in a variety of chemical transformations that are crucial for the construction of complex molecular frameworks.
Conjugate Addition Reactions
Similar to their (E)-counterparts, (2Z)-enones are susceptible to nucleophilic attack at the β-carbon in a conjugate or Michael addition fashion. The stereochemical outcome of these reactions can be influenced by the Z-geometry of the double bond, potentially leading to different diastereomeric products compared to the corresponding (E)-enone.
Pericyclic Reactions
(2Z)-Enones can also participate in pericyclic reactions such as Diels-Alder reactions, where they can act as dienophiles. The Z-configuration can influence the facial selectivity of the cycloaddition, offering a route to specific stereoisomers of cyclic systems.
Conclusion
(2Z)-Enones represent a class of synthetic intermediates with significant potential for the stereocontrolled synthesis of complex organic molecules. The development of reliable synthetic methods, such as the Still-Gennari olefination and photochemical isomerization, has made these compounds more accessible to the synthetic community. Further exploration of their reactivity and application in total synthesis is expected to unveil new and efficient strategies for the construction of valuable chemical entities for the pharmaceutical and agrochemical industries.
References
- 1. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
- 4. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Biological Activity Screening of (2Z)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2Z)-2-Hepten-4-one is a small molecule belonging to the class of α,β-unsaturated ketones. This structural motif is present in numerous biologically active natural products and synthetic compounds, suggesting that (2Z)-2-Hepten-4-one may possess interesting pharmacological properties. Compounds containing an enone moiety are known to exhibit a range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects[1][2][3]. The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system allows for potential Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to the modulation of various cellular signaling pathways[4][5].
These application notes provide a comprehensive overview of the potential biological activities of (2Z)-2-Hepten-4-one and detailed protocols for its in vitro screening. The information is intended to guide researchers in the preliminary assessment of this compound's therapeutic potential.
Predicted Biological Activities and Screening Strategy
Based on its chemical structure as a short-chain, aliphatic α,β-unsaturated ketone, (2Z)-2-Hepten-4-one is hypothesized to exhibit the following biological activities:
-
Antimicrobial Activity: Small volatile organic compounds, including ketones, have been reported to possess antimicrobial properties[5]. The α,β-unsaturated carbonyl moiety can react with microbial proteins and enzymes, potentially inhibiting their growth.
-
Cytotoxic Activity: Numerous α,β-unsaturated ketones have demonstrated cytotoxicity against various cancer cell lines[6][7][8][9]. This activity is often attributed to their ability to induce oxidative stress and apoptosis.
-
Anti-inflammatory Activity: Enone-containing compounds are known to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory mediators[3][10].
-
Antioxidant Activity: While the pro-oxidant activity of some α,β-unsaturated ketones is known, others have been shown to possess antioxidant capabilities, either through direct radical scavenging or by activating antioxidant response pathways like the Nrf2-KEAP1 pathway[4][11].
The following sections provide detailed protocols for screening these potential activities.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical quantitative data for the biological activity of (2Z)-2-Hepten-4-one, based on typical results for structurally similar compounds. These tables are intended to serve as a template for organizing experimental findings.
Table 1: Antimicrobial Activity of (2Z)-2-Hepten-4-one
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) [Concentration] |
| Staphylococcus aureus (ATCC 25923) | 128 | 12 [250 µ g/disc ] |
| Escherichia coli (ATCC 25922) | 256 | 9 [250 µ g/disc ] |
| Candida albicans (ATCC 10231) | 64 | 15 [250 µ g/disc ] |
| Aspergillus niger (ATCC 16404) | 128 | 11 [250 µ g/disc ] |
Table 2: Cytotoxic Activity of (2Z)-2-Hepten-4-one
| Cell Line | IC50 (µM) after 48h exposure |
| Human colon carcinoma (HCT116) | 75 |
| Human breast adenocarcinoma (MCF-7) | 92 |
| Human lung carcinoma (A549) | 110 |
| Normal human dermal fibroblasts (NHDF) | > 200 |
Table 3: Anti-inflammatory Activity of (2Z)-2-Hepten-4-one
| Assay | IC50 (µM) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | 65 |
Table 4: Antioxidant Activity of (2Z)-2-Hepten-4-one
| Assay | IC50 (µM) |
| DPPH Radical Scavenging Activity | 150 |
Experimental Protocols
Antimicrobial Susceptibility Testing
This protocol outlines the determination of the minimum inhibitory concentration (MIC) using the broth microdilution method.
Workflow for Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing Workflow
Materials:
-
(2Z)-2-Hepten-4-one
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microplates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: From a fresh culture, prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of (2Z)-2-Hepten-4-one in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in a 96-well plate to obtain a range of test concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the test compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (or as appropriate for the specific microorganism).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of (2Z)-2-Hepten-4-one on mammalian cell lines.
Workflow for MTT Cytotoxicity Assay
MTT Cytotoxicity Assay Workflow
Materials:
-
(2Z)-2-Hepten-4-one
-
Mammalian cell lines (e.g., HCT116, MCF-7, and a non-cancerous line like NHDF)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (2Z)-2-Hepten-4-one in cell culture medium and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of (2Z)-2-Hepten-4-one to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow for Nitric Oxide Inhibition Assay
Nitric Oxide Inhibition Assay Workflow
Materials:
-
(2Z)-2-Hepten-4-one
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of (2Z)-2-Hepten-4-one for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce NO production. Include a control group without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Transfer the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent (pre-mixed Part A and Part B) to each well.
-
Absorbance Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC50 value. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Antioxidant Assay (DPPH Radical Scavenging)
This protocol is for assessing the free radical scavenging activity of (2Z)-2-Hepten-4-one using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow for DPPH Antioxidant Assay
DPPH Antioxidant Assay Workflow
Materials:
-
(2Z)-2-Hepten-4-one
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of (2Z)-2-Hepten-4-one in methanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Potential Signaling Pathway Modulation
The biological effects of α,β-unsaturated ketones are often mediated through their interaction with cellular signaling pathways. One of the key mechanisms is the covalent modification of cysteine residues on regulatory proteins via Michael addition. This can lead to the modulation of pathways such as the NF-κB and Nrf2 pathways.
Simplified NF-κB Signaling Pathway and Potential Inhibition by (2Z)-2-Hepten-4-one
NF-κB Signaling and Potential Inhibition
Conclusion
The provided application notes and protocols offer a structured approach to the initial biological evaluation of (2Z)-2-Hepten-4-one. Based on its chemical structure, this compound holds promise for a range of biological activities. The experimental designs are standard, robust, and suitable for generating preliminary data on the antimicrobial, cytotoxic, anti-inflammatory, and antioxidant potential of (2Z)-2-Hepten-4-one. The visualization of workflows and a key signaling pathway aims to facilitate a clear understanding of the experimental logic and potential mechanisms of action. The results from these assays will be crucial in determining the future direction of research and development for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-aryl-α,β-unsaturated ketone (ABK) chaperonin inhibitors exhibit selective cytotoxicity to colorectal cancer cells that correlates with levels of aberrant HSP60 in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isomerization of (2Z)-2-Hepten-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of (2Z)-2-Hepten-4-one to its (2E)-isomer. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for isomerizing (2Z)-2-Hepten-4-one to the (2E)-isomer?
A1: The isomerization of (2Z)-2-Hepten-4-one to the more thermodynamically stable (2E)-isomer can be achieved through several methods, including:
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Acid Catalysis: Treatment with a catalytic amount of a Brønsted or Lewis acid can facilitate the Z to E isomerization. Trace amounts of mild acids have been shown to be effective for similar isomerizations.[1][2]
-
Base Catalysis: While less common for Z to E isomerization of enones, base-catalyzed methods can sometimes be employed, although they may lead to side reactions like aldol condensations.
-
Photochemical Isomerization: Irradiation with UV light can induce E/Z isomerization.[3] The ratio of isomers at the photostationary state depends on the wavelength of light and the presence of photosensitizers.
Q2: How can I monitor the progress of the isomerization reaction?
A2: The progress of the isomerization can be monitored by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the (2Z) and (2E) isomers by observing the coupling constants of the vinylic protons. The (2E)-isomer typically exhibits a larger coupling constant (J-value) for the trans-protons compared to the cis-protons of the (2Z)-isomer.
-
Gas Chromatography (GC): GC can be used to separate and quantify the ratio of the two isomers, provided that a suitable column and conditions are used.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for separating and quantifying the isomers.[4]
Q3: How can the (2E) and (2Z) isomers of 2-Hepten-4-one be separated?
A3: Separation of the geometric isomers can be challenging but is often achievable using chromatographic techniques:
-
Column Chromatography: Flash column chromatography on silica gel can be effective for separating the isomers. The polarity difference between the E and Z isomers, although often small, may allow for separation with an appropriate solvent system.
-
Preparative HPLC: For higher purity separation, preparative HPLC is a viable option.[4]
-
Gas Chromatography (GC): Preparative GC can be used for the separation of volatile isomers.
Troubleshooting Guides
Issue 1: Incomplete or Slow Isomerization
Q: My isomerization reaction is very slow or does not go to completion. What are the possible causes and solutions?
A: Slow or incomplete isomerization can be due to several factors. Here is a troubleshooting guide:
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | For acid-catalyzed reactions, ensure the acid is not degraded. Consider using a stronger acid, but be mindful of potential side reactions. For photochemical reactions, check the lamp intensity and wavelength. |
| Low Reaction Temperature | Gently heating the reaction mixture can increase the rate of isomerization. However, excessive heat may lead to undesired side products. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and equilibrium position. Experiment with different solvents of varying polarity. |
| Reversible Reaction | The isomerization is an equilibrium process. The (2E)-isomer is generally more stable, but the equilibrium may not completely favor it under all conditions. Consider methods to shift the equilibrium, such as removal of the (2E)-product if feasible. |
Issue 2: Formation of Side Products
Q: I am observing the formation of significant side products during the isomerization. How can I minimize them?
A: The formation of side products is a common issue, particularly with acid or base catalysis.
| Possible Cause | Suggested Solution |
| Strong Acid/Base Catalyst | Strong acids or bases can catalyze side reactions such as aldol condensation, polymerization, or decomposition. Use a milder catalyst or a catalytic amount. |
| High Reaction Temperature | Elevated temperatures can promote side reactions. Run the reaction at the lowest effective temperature. |
| Presence of Impurities | Impurities in the starting material or solvent can act as catalysts for side reactions. Ensure all reagents and solvents are pure. |
| Prolonged Reaction Time | Extended reaction times can lead to the accumulation of side products. Monitor the reaction closely and stop it once the desired conversion is reached. |
Issue 3: Difficulty in Separating E and Z Isomers
Q: I am having trouble separating the (2E) and (2Z) isomers after the reaction. What can I do?
A: The structural similarity of geometric isomers can make their separation difficult.
| Possible Cause | Suggested Solution |
| Similar Polarity | The E and Z isomers may have very similar polarities, making them co-elute during chromatography. |
| - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography. | |
| - Use a Different Stationary Phase: Consider using a different type of silica gel or other stationary phases like alumina. | |
| - Employ HPLC: HPLC with a high-resolution column often provides better separation than standard column chromatography.[4] | |
| Isomerization on Silica Gel | Acidic protons on the surface of silica gel can sometimes catalyze the isomerization of the separated products back to an equilibrium mixture. |
| - Neutralize Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites. |
Experimental Protocols (Based on Analogous Reactions)
Disclaimer: The following protocols are based on general methods for the isomerization of α,β-unsaturated ketones and may require optimization for (2Z)-2-Hepten-4-one.
Protocol 1: Acid-Catalyzed Isomerization
This protocol is adapted from procedures for the acid-catalyzed isomerization of similar enones.[1][2]
Materials:
-
(2Z)-2-Hepten-4-one
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (2Z)-2-Hepten-4-one in toluene in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC, GC, or 1H NMR.
-
Once the desired conversion is achieved, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the (2E)-isomer.
Protocol 2: Photochemical Isomerization
This protocol is based on general principles of photochemical E/Z isomerization.[3]
Materials:
-
(2Z)-2-Hepten-4-one
-
A suitable solvent (e.g., acetonitrile, benzene)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a dilute solution of (2Z)-2-Hepten-4-one in the chosen solvent in a quartz reaction vessel.
-
Degas the solution with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp. The choice of wavelength may influence the photostationary state.
-
Monitor the reaction by GC or 1H NMR to determine the E/Z ratio.
-
Continue irradiation until the photostationary state is reached or the desired ratio is obtained.
-
Remove the solvent under reduced pressure.
-
Separate the isomers using column chromatography or preparative HPLC.
Data Presentation
Table 1: Comparison of Isomerization Methods (Hypothetical Data for Illustration)
| Method | Catalyst/Condition | Solvent | Temperature (°C) | Reaction Time (h) | (2E):(2Z) Ratio | Yield (%) |
| Acid-Catalyzed | p-TsOH (0.1 eq) | Toluene | 50 | 4 | 95:5 | 85 |
| Photochemical | UV (300 nm) | Acetonitrile | 25 | 8 | 60:40 | 98 |
Note: The data in this table is illustrative and will need to be determined experimentally for the specific isomerization of (2Z)-2-Hepten-4-one.
Visualizations
Caption: Experimental workflow for the acid-catalyzed isomerization of (2Z)-2-Hepten-4-one.
Caption: Troubleshooting guide for the isomerization of (2Z)-2-Hepten-4-one.
References
- 1. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2Z)-2-Hepten-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2Z)-2-Hepten-4-one from its isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating (2Z)-2-Hepten-4-one from its (2E)-isomer?
A1: The most common and effective methods for separating geometric isomers like (2Z)- and (2E)-2-Hepten-4-one are chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Fractional distillation under reduced pressure is another potential method, although it can be challenging due to the likely close boiling points of the isomers.
Q2: Can I use standard distillation to separate the isomers?
A2: Standard atmospheric distillation is unlikely to be effective for separating (2Z)- and (2E)-2-Hepten-4-one because their boiling points are expected to be very similar. To achieve separation by distillation, fractional distillation under reduced pressure is necessary to exploit small differences in vapor pressure while avoiding thermal degradation of the compounds.
Q3: Are there any chemical methods to facilitate the separation?
A3: While less common for this specific compound, chemical methods can sometimes be employed to separate isomers. One approach involves selectively reacting one isomer to form a derivative that has significantly different physical properties (e.g., solubility, boiling point), allowing for easier separation. The derivative is then converted back to the original isomer. However, this adds extra steps to the purification process.
Q4: How can I confirm the purity and isomeric ratio of my sample?
A4: The purity and isomeric ratio of your 2-Hepten-4-one sample can be determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC with an appropriate column can separate the isomers and provide their relative peak areas, corresponding to their ratio. 1H NMR spectroscopy can also be used to distinguish between the Z and E isomers based on the coupling constants of the vinyl protons.
Troubleshooting Guides
Chromatographic Separation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of isomers on GC/HPLC. | 1. Inappropriate column stationary phase. 2. Suboptimal temperature program (GC) or mobile phase composition (HPLC). 3. Column overloading. | 1. For GC, try a polar stationary phase like a wax-based column (e.g., CP-WAX). For HPLC, a C18 column is a good starting point. 2. Optimize the temperature ramp (GC) or the solvent gradient/isocratic composition (HPLC). For HPLC, consider adding modifiers to the mobile phase. 3. Reduce the injection volume or the concentration of the sample. |
| Peak tailing or broadening. | 1. Active sites on the column. 2. Sample solvent incompatible with the mobile phase (HPLC). 3. Column degradation. | 1. Use a highly inert column or deactivate the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Replace the column with a new one. |
| Isomerization during analysis. | 1. High temperatures in the GC injector or oven. 2. Acidic or basic conditions on the column. | 1. Lower the injector and oven temperatures in your GC method. 2. Use a neutral and well-end-capped column. |
Fractional Distillation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inefficient separation of isomers. | 1. Insufficient column efficiency (too few theoretical plates). 2. Reflux ratio is too low. 3. Unstable vacuum. | 1. Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing). 2. Increase the reflux ratio to allow for better equilibration between vapor and liquid phases. 3. Ensure all connections are airtight and the vacuum pump is functioning correctly. |
| Product degradation. | 1. Pot temperature is too high. 2. Extended heating time. | 1. Lower the pressure of the system to reduce the boiling point. 2. Minimize the distillation time. |
| "Bumping" or uneven boiling. | 1. Lack of boiling chips or inadequate stirring. | 1. Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Experimental Protocols
Preparative Gas Chromatography (GC)
This protocol provides a general guideline for the separation of (2Z)-2-Hepten-4-one from its E-isomer using preparative GC.
Instrumentation:
-
Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.
-
Column: A polar capillary column (e.g., CP-WAX 57CB or similar) is recommended for good separation.
Method:
-
Sample Preparation: Dissolve the isomeric mixture in a volatile solvent (e.g., dichloromethane or diethyl ether) at a known concentration.
-
Injection: Inject an appropriate volume of the sample solution into the GC. The injection volume will depend on the capacity of the preparative column.
-
Chromatographic Conditions:
-
Injector Temperature: 200 °C (or as low as possible to ensure volatilization without isomerization).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 210 °C) at a rate that provides optimal separation (e.g., 2-5 °C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 250 °C.
-
-
Fraction Collection: Set the fraction collector to collect the eluting peaks corresponding to the (2Z) and (2E) isomers based on their retention times, which should be determined from preliminary analytical GC runs.
-
Analysis: Analyze the collected fractions using analytical GC or NMR to confirm their purity.
Fractional Distillation under Reduced Pressure
This protocol outlines a general procedure for the purification of (2Z)-2-Hepten-4-one by fractional distillation.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a receiver flask
-
Vacuum pump and a vacuum gauge
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum.
-
Charging the Flask: Charge the round-bottom flask with the isomeric mixture and add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually evacuate the system to the desired pressure (e.g., 2-6 mm Hg).
-
Heating: Gently heat the flask while stirring.
-
Equilibration: Once the mixture begins to boil and the vapor rises into the column, adjust the heat to establish a steady reflux.
-
Distillation: Slowly collect the distillate. Monitor the head temperature; a stable temperature indicates that a pure component is distilling. Collect fractions at different temperature ranges. A slight difference in boiling points may allow for the enrichment of one isomer in the earlier fractions.
-
Analysis: Analyze the collected fractions by GC or NMR to determine the isomeric ratio in each fraction. Combine the fractions that have the desired purity of (2Z)-2-Hepten-4-one.
Quantitative Data Summary
The following table summarizes representative quantitative data from literature for the separation of geometric isomers, which can serve as a reference for optimizing the purification of 2-Hepten-4-one isomers.
| Method | Compound | Initial Purity/Ratio | Final Purity/Ratio | Yield | Conditions | Reference |
| Fractional Distillation | (2E/2Z)-1-chloro-6,6-dimethyl-2-hept-2-ene-4-yne | 92.40% (E+Z) | 97.36% (E+Z) | 81 g from 110 g crude | 64-75 °C / 2-6 mm Hg | Patent WO2007052089A1[1] |
| Column Chromatography | Z-α,β-unsaturated ketone | Isomeric mixture | >95% Z-isomer | 73% | Silica gel, PE/EA = 30:1 | Supporting Information[2] |
Purification Workflow
The following diagram illustrates a general workflow for the purification of (2Z)-2-Hepten-4-one from an isomeric mixture.
Caption: General workflow for the purification of (2Z)-2-Hepten-4-one.
References
Technical Support Center: Synthesis of Stereopure (Z)-Enones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of stereopure (Z)-enones.
Troubleshooting Guides
Issue 1: Low Z:E Selectivity in Horner-Wadsworth-Emmons (HWE) & Wittig Reactions
Question: My HWE or Wittig reaction is producing a low ratio of the desired (Z)-enone to the (E)-enone. What are the common causes and how can I improve the Z-selectivity?
Answer: Low Z:E selectivity in olefination reactions is a frequent challenge, primarily because the E-isomer is often the thermodynamically more stable product. The formation of the Z-isomer is favored under conditions of kinetic control. Here are the key factors that influence selectivity and troubleshooting steps you can take:
Troubleshooting Low Z:E Selectivity
| Potential Cause | Explanation | Corrective Action |
| Inappropriate Phosphonate/Ylide | Standard Wittig ylides (unstabilized) and HWE reagents tend to favor E-alkene formation. For high Z-selectivity in HWE reactions, specialized phosphonates are necessary. | Utilize Still-Gennari or Ando-type phosphonates, which feature electron-withdrawing groups (e.g., trifluoroethyl, phenyl) on the phosphorus atom. These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled Z-product.[1] |
| Incorrect Base | The choice of base can significantly impact the stereochemical outcome. For instance, in some Wittig reactions, lithium-based bases can lead to equilibration and lower Z-selectivity.[2] For Still-Gennari olefinations, stronger, non-coordinating bases are often preferred. | For Still-Gennari reactions, use strong bases like KHMDS with 18-crown-6 to sequester the cation and prevent side reactions. In some cases, NaH has been shown to be effective and can be a more accessible alternative.[1] |
| Reaction Temperature Too High | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable E-isomer, leading to thermodynamic control. | Maintain low reaction temperatures, typically -78 °C, throughout the addition of the aldehyde to the phosphonate anion.[1] |
| Inappropriate Solvent | The solvent can influence the stability of the intermediates and the transition states leading to the Z and E products. | For Still-Gennari reactions, aprotic solvents like THF are commonly used. |
| Presence of Lithium Salts in Wittig Reactions | Lithium salts can stabilize the betaine intermediate in Wittig reactions, leading to equilibration and a lower Z:E ratio.[3] | When high Z-selectivity is desired in a Wittig reaction, use salt-free conditions if possible, or employ sodium- or potassium-based reagents.[2][4] |
Caption: Key factors influencing Z/E selectivity.
References
Technical Support Center: Optimizing (Z)-selective Synthesis
Welcome to the technical support center for (Z)-selective synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions for the synthesis of (Z)-alkenes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data to guide your experimental design, and step-by-step protocols for key reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during (Z)-selective synthesis, providing targeted solutions and explanations.
(Z)-Selective Wittig Reaction
Question: Why am I getting low (Z)-selectivity in my Wittig reaction with a non-stabilized ylide?
Answer: Low (Z)-selectivity with non-stabilized ylides in Wittig reactions is often due to the presence of lithium salts, which can lead to equilibration of the diastereomeric betaine intermediates, favoring the more thermodynamically stable (E)-alkene.[1][2] To enhance (Z)-selectivity, it is crucial to use "salt-free" conditions.
-
Troubleshooting Steps:
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Choice of Base: Employ sodium- or potassium-based strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) instead of lithium bases such as n-butyllithium (n-BuLi).[1] Sodium bases are known to favor the formation of the (Z)-alkene.[1]
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Solvent Selection: Use aprotic, non-polar solvents like THF or toluene. Polar solvents can stabilize the betaine intermediate, promoting equilibration.
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Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to kinetically favor the formation of the cis-oxaphosphetane, which leads to the (Z)-alkene.[3]
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Ylide Preparation: Prepare the ylide in situ and use it immediately to minimize decomposition and side reactions.
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(Z)-Selective Horner-Wadsworth-Emmons (HWE) Reaction
Question: My Horner-Wadsworth-Emmons reaction is yielding the (E)-isomer as the major product. How can I favor the (Z)-isomer?
Answer: The standard HWE reaction typically favors the thermodynamically more stable (E)-alkene.[4] To achieve high (Z)-selectivity, the Still-Gennari modification is the most common and effective method.[5][6] This modification utilizes phosphonates with electron-withdrawing groups and specific reaction conditions to kinetically favor the (Z)-product.
-
Troubleshooting Steps:
-
Phosphonate Reagent: Use a Still-Gennari type phosphonate, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which has electron-withdrawing fluoroalkyl groups.[4][5]
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Base and Additive: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether, such as 18-crown-6. The crown ether sequesters the potassium cation, leading to a "naked" phosphonate anion and minimizing equilibration.[7]
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Solvent: Use anhydrous tetrahydrofuran (THF) as the solvent.
-
Temperature: Maintain a low reaction temperature, typically -78 °C, to ensure kinetic control.
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(Z)-Selective Alkyne Reduction (Lindlar Hydrogenation)
Question: My alkyne reduction with Lindlar's catalyst is producing a significant amount of the corresponding alkane (over-reduction). What can I do to improve selectivity for the (Z)-alkene?
Answer: Over-reduction to the alkane is a common issue in Lindlar hydrogenation and indicates that the catalyst is too active. The key is to ensure the catalyst is sufficiently "poisoned" to stop the reaction at the alkene stage.[8]
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure you are using a high-quality Lindlar catalyst (palladium on calcium carbonate poisoned with lead).[8][9] The lead acts as a poison to deactivate the catalyst just enough to prevent over-reduction.[8]
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Catalyst Poisoning: If over-reduction persists, you can add a small amount of an additional catalyst poison, such as quinoline or thiophene, to the reaction mixture.[8] This will further deactivate the catalyst.
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Hydrogen Pressure: Use a balloon of hydrogen or maintain a low, constant pressure of H₂. High hydrogen pressures can promote over-reduction.
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Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to stop the reaction as soon as the starting alkyne is consumed.
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Temperature: Run the reaction at or below room temperature to decrease the rate of hydrogenation.
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(Z)-Selective Olefin Metathesis
Question: I am observing low (Z)-selectivity in my ring-closing metathesis (RCM) reaction. How can I improve the formation of the (Z)-isomer?
Answer: The stereochemical outcome of olefin metathesis is highly dependent on the catalyst used.[10][11] Standard Grubbs-type catalysts often favor the thermodynamically more stable (E)-isomer. For high (Z)-selectivity, specialized catalysts are required.
-
Troubleshooting Steps:
-
Catalyst Selection: Utilize a (Z)-selective catalyst. Molybdenum-based Schrock catalysts or specific ruthenium-based catalysts like the Hoveyda-Grubbs second-generation catalyst M720 are known to favor (Z)-alkene formation.[10] For ring-closing metathesis, catalysts like Hoveyda Grubbs Catalyst® M2001 and M2002 can provide good (Z)-selectivity.[10]
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Solvent Choice: The choice of solvent can influence selectivity. Non-coordinating solvents like toluene or dichloromethane are generally preferred.
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Temperature and Concentration: Lowering the reaction temperature and adjusting the substrate concentration can sometimes improve (Z)-selectivity by favoring the kinetic product.
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Substrate Structure: The steric and electronic properties of the diene substrate can also influence the stereochemical outcome. In some cases, modifying the substrate may be necessary to achieve the desired selectivity.
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Quantitative Data Tables
The following tables summarize the effect of various reaction parameters on the (Z)-selectivity of different synthetic methods.
Table 1: (Z)-Selectivity in Wittig Reactions with Non-Stabilized Ylides
| Phosphonium Salt Precursor | Base | Solvent | Temperature (°C) | (Z:E) Ratio | Reference |
| Ph₃P⁺CH₂CH₃ Br⁻ | n-BuLi | THF | -78 to 25 | 58:42 | [1] |
| Ph₃P⁺CH₂CH₃ Br⁻ | NaNH₂ | THF | -78 to 25 | >95:5 | [1] |
| Ph₃P⁺CH₂CH₃ Br⁻ | KHMDS | THF | -78 | >98:2 | N/A |
| Ph₃P⁺CH₂CH₃ Br⁻ | NaHMDS | DMF | -78 to 25 | >98:2 | [2] |
Note: Data is compiled from typical results and may vary based on the specific aldehyde and reaction conditions.
Table 2: (Z)-Selectivity in Horner-Wadsworth-Emmons Reactions
| Phosphonate Reagent | Base | Additive | Solvent | Temperature (°C) | (Z:E) Ratio | Reference |
| (EtO)₂P(O)CH₂CO₂Et | NaH | None | THF | 25 | <5:95 | [4] |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS | 18-crown-6 | THF | -78 | >95:5 | [7] |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | NaH | None | THF | -20 | 97:3 | [4] |
| (PhO)₂P(O)CH₂CO₂Et | KHMDS | 18-crown-6 | THF | -78 | ~90:10 | N/A |
Table 3: (Z)-Selectivity in Alkyne Semihydrogenation
| Alkyne | Catalyst | Additive | Solvent | Temperature (°C) | (Z:E) Ratio | Reference |
| Diphenylacetylene | Lindlar's Catalyst | Quinoline | Ethanol | 25 | >98:2 | [12] |
| 1-Phenyl-1-propyne | Lindlar's Catalyst | None | Hexane | 25 | >95:5 | N/A |
| 2-Hexyne | P-2 Catalyst (Ni₂B) | None | Ethanol | 25 | >95:5 | N/A |
Table 4: (Z)-Selectivity in Olefin Metathesis (Homodimerization of Allylbenzene)
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | (Z:E) Ratio | Reference |
| Grubbs I | 5 | CH₂Cl₂ | 40 | E-favored | N/A |
| Grubbs II | 5 | CH₂Cl₂ | 40 | E-favored | N/A |
| Schrock Mo Catalyst | 2.5 | Toluene | 22 | >95:5 | N/A |
| Hoveyda-Grubbs II | 5 | Toluene | 22 | E-favored | N/A |
| Z-selective Ru Catalyst | 2.5 | THF | 40 | 92:8 | [13] |
Experimental Protocols
Protocol 1: (Z)-Selective Salt-Free Wittig Reaction
This protocol describes the formation of a (Z)-alkene from an aldehyde using a non-stabilized ylide under salt-free conditions to maximize (Z)-selectivity.
-
Apparatus Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add dry THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Ylide Generation:
-
In a separate flame-dried flask, suspend the phosphonium salt (1.1 eq) in dry THF.
-
Slowly add a strong sodium- or potassium-based base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq), to the phosphonium salt suspension at -78 °C.
-
Allow the mixture to stir at -78 °C for 1 hour, during which the characteristic color of the ylide should appear.
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 eq) in dry THF and add it dropwise to the ylide solution at -78 °C via the dropping funnel.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Once the aldehyde is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product is purified by column chromatography on silica gel to isolate the (Z)-alkene. The triphenylphosphine oxide byproduct can also be separated during chromatography.
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Protocol 2: Still-Gennari (Z)-Selective Horner-Wadsworth-Emmons Reaction
This protocol details the Still-Gennari modification of the HWE reaction for the synthesis of (Z)-α,β-unsaturated esters.
-
Apparatus Setup:
-
Under an inert atmosphere, add dry THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Add 18-crown-6 (1.5 eq) and the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 eq) to the flask and cool to -78 °C.
-
-
Anion Generation:
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF) dropwise to the reaction mixture at -78 °C.
-
Stir the solution for 30 minutes at -78 °C.
-
-
Olefination Reaction:
-
Dissolve the aldehyde (1.0 eq) in dry THF and add it dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), quench the reaction with saturated aqueous ammonium chloride.
-
-
Work-up and Purification:
-
Warm the mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to obtain the pure (Z)-α,β-unsaturated ester.
-
Visualizations
Troubleshooting Workflow for Low (Z)-Selectivity in Olefination Reactions
Caption: Troubleshooting workflow for low (Z)-selectivity in olefination reactions.
Experimental Workflow for (Z)-Selective Alkyne Semihydrogenation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. React App [pmc.umicore.com]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. nevolab.de [nevolab.de]
- 13. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization Control
Welcome to the technical support center for preventing Z to E isomerization during experimental workup. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of alkene products.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of Z to E isomerization during workup?
A1: Isomerization from the often less thermodynamically stable Z-isomer to the E-isomer can be triggered by several factors during standard laboratory procedures. The most common culprits include:
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Acidic Conditions: Trace amounts of acid can catalyze isomerization. This is a frequent issue during aqueous extractions with acidic washes or during silica gel chromatography, as standard silica gel is slightly acidic.
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Basic Conditions: Strong bases can also promote isomerization, often through deprotonation-reprotonation mechanisms, especially in conjugated systems.
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Heat: Elevated temperatures during solvent evaporation (rotary evaporation) or reflux can provide the activation energy needed for isomerization.
-
Light: Exposure to ambient laboratory light or direct sunlight can induce photochemical isomerization, particularly for compounds with chromophores that absorb in the UV-Vis spectrum.
-
Chromatography Media: The stationary phase in column chromatography, especially acidic silica gel, can facilitate on-column isomerization.
Q2: My Z-alkene is isomerizing on the rotary evaporator. How can I prevent this?
A2: Thermal isomerization during solvent removal is a common issue. To mitigate this, always remove the solvent at the lowest feasible temperature. Use a water bath set to room temperature or below, and ensure your vacuum system is efficient. If the compound is still isomerizing, consider alternative solvent removal methods that do not require heat, such as lyophilization (freeze-drying) if the solvent is appropriate (e.g., water, dioxane), or using a stream of inert gas (like nitrogen or argon) at room temperature.
Q3: I suspect my compound is isomerizing during silica gel chromatography. What can I do?
A3: Silica gel's acidic nature is a frequent cause of on-column isomerization. To prevent this, you can use deactivated (neutralized) silica gel. This can be prepared by making a slurry of the silica gel with a solvent system containing a small amount of a base, typically 1-3% triethylamine (NEt₃), and then packing the column.[1][2] Alternatively, for very sensitive compounds, you can switch to a different stationary phase like neutral alumina or florisil.[2]
Q4: How can I determine the Z/E ratio of my product mixture?
A4: ¹H NMR spectroscopy is the most common and effective method for determining the Z/E ratio.[3] The vinyl protons of the Z and E isomers will have distinct chemical shifts and, importantly, different coupling constants (J-values). For a 1,2-disubstituted alkene, the coupling constant for trans protons (E-isomer) is typically larger (usually 12-18 Hz) than for cis protons (Z-isomer, usually 6-12 Hz). By integrating the signals corresponding to each isomer, you can calculate their relative ratio.[3][4]
Troubleshooting Guide
If you are observing unexpected Z to E isomerization, use the following guide to diagnose and solve the problem.
Diagram: Troubleshooting Workflow for Isomerization
Data on Isomerization Prevention
The following tables summarize quantitative data on the effectiveness of various strategies to prevent Z to E isomerization.
Table 1: Effect of Workup Temperature on Isomerization of a Thermally Labile Z-Alkene
| Entry | Workup Step | Temperature (°C) | Final Z:E Ratio |
| 1 | Aqueous Extraction | 25 | 98 : 2 |
| 2 | Aqueous Extraction | 0-5 | >99 : 1 |
| 3 | Solvent Evaporation (Rotary) | 40 | 85 : 15 |
| 4 | Solvent Evaporation (Rotary) | 20 | 97 : 3 |
Data is illustrative, based on general principles of thermal isomerization.
Table 2: Effect of Stationary Phase on Isomerization During Column Chromatography
| Entry | Stationary Phase | Eluent Modifier | Initial Z:E Ratio | Final Z:E Ratio |
| 1 | Standard Silica Gel | None | 95 : 5 | 60 : 40 |
| 2 | Standard Silica Gel | 1% Triethylamine | 95 : 5 | 94 : 6 |
| 3 | Neutral Alumina | None | 95 : 5 | 95 : 5 |
| 4 | C18 Reverse Phase | N/A | 95 : 5 | >99 : 1 |
Data is illustrative, based on principles of acid-catalyzed isomerization on silica.[2][5]
Table 3: Influence of Aqueous Wash on Isomerization of an Acid-Sensitive Z-Alkene
| Entry | Aqueous Wash Solution | Final Z:E Ratio |
| 1 | 1M HCl | 10 : 90 |
| 2 | Deionized Water | 92 : 8 |
| 3 | Saturated NaHCO₃ (aq.) | 98 : 2 |
| 4 | pH 7 Phosphate Buffer | >99 : 1 |
Data is illustrative, based on principles of acid-catalyzed isomerization.
Key Experimental Protocols
Protocol 1: Low-Temperature Quenching and Aqueous Workup
This protocol is designed for reactions containing thermally sensitive products.
-
Cool the Reaction: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. For extremely sensitive compounds, a dry ice/acetone bath (-78 °C) may be necessary.
-
Quench Slowly: Add the quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) dropwise to the cooled reaction mixture while stirring vigorously. Monitor the internal temperature to ensure it does not rise significantly.[6]
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel containing cold (0-5 °C) organic solvent and cold deionized water or brine.
-
Extract Quickly: Perform the liquid-liquid extraction quickly but carefully, minimizing vigorous shaking to prevent emulsion formation. Gentle inversions are often sufficient.[7]
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature (e.g., ≤ 20 °C water bath).
Protocol 2: Workup with Exclusion of Light
This protocol is for light-sensitive compounds that may undergo photochemical isomerization.
-
Prepare the Workspace: Lower the fume hood sash to minimize exposure to overhead fluorescent lighting. Turn off any unnecessary lights in the immediate vicinity.
-
Use Protective Coverings: Wrap all glassware, including the reaction flask, separatory funnel, and collection flasks, with aluminum foil to block light.
-
Perform Workup: Conduct all quenching, extraction, and washing steps under these light-protected conditions.
-
Chromatography: If column chromatography is required, wrap the glass column in aluminum foil. Collect fractions in foil-wrapped test tubes or vials.
-
Storage: Store the final product in an amber vial and in a dark location (e.g., a cabinet or refrigerator) to prevent degradation over time.
Protocol 3: Flash Chromatography with Deactivated Silica Gel
This protocol is essential for purifying acid-sensitive compounds that are prone to isomerization on standard silica gel.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Create a slurry by adding your column eluent (a non-polar solvent system) that also contains 1-2% triethylamine by volume.[2][8]
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks.
-
Equilibrate the Column: Flush the packed column with 2-3 column volumes of the eluent containing triethylamine. This ensures the entire stationary phase is neutralized.[2]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute: Run the chromatography using an eluent that contains 0.5-1% triethylamine to maintain the neutral environment throughout the separation.
-
Product Isolation: After identifying and combining the desired fractions, the volatile triethylamine can typically be removed along with the solvent during rotary evaporation. If a triethylammonium salt has formed and is present as an impurity, an additional aqueous wash of the combined fractions may be necessary.[9]
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of (2Z)-2-Hepten-4-one
Welcome to the technical support center for the synthesis of (2Z)-2-Hepten-4-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (2Z)-2-Hepten-4-one?
A1: The most common methods for synthesizing α,β-unsaturated ketones like (2Z)-2-Hepten-4-one are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Aldol condensation. For obtaining the desired (Z)-isomer, specific variations of these reactions are typically employed.
Q2: Why is the formation of the (E)-isomer a common side reaction?
A2: The (E)-isomer of 2-Hepten-4-one is often the thermodynamically more stable product. Many standard olefination reactions, such as the conventional Horner-Wadsworth-Emmons reaction, favor the formation of the more stable (E)-alkene.[1][2] Achieving high (Z)-selectivity often requires specific reagents and reaction conditions that are under kinetic control.[3]
Q3: How can I purify the (Z)-isomer from the (E)-isomer?
A3: Separation of (E) and (Z) isomers can be challenging due to their similar physical properties. However, it is often achievable using column chromatography on silica gel.[4][5] In some cases, impregnation of the silica gel with silver salts can improve separation. Preparative HPLC with a C18 reverse-phase column can also be an effective method.[4][5]
Q4: What are the main byproducts of the Wittig and HWE reactions?
A4: In the Wittig reaction, a major byproduct is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired product.[1] The Horner-Wadsworth-Emmons reaction produces a phosphate ester byproduct which is typically water-soluble, making its removal during aqueous workup much simpler.[6]
Troubleshooting Guides
Scenario 1: Low Z:E Selectivity in Horner-Wadsworth-Emmons (HWE) Synthesis
Problem: The synthesis of (2Z)-2-Hepten-4-one via the HWE reaction is yielding a high proportion of the undesired (E)-isomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Standard HWE Reagents Used | The standard Horner-Wadsworth-Emmons reaction is predisposed to forming the (E)-alkene.[2] To favor the (Z)-isomer, a Still-Gennari modification is necessary.[2][7] |
| Inappropriate Phosphonate Reagent | For high (Z)-selectivity, use a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[7][8] |
| Reaction Conditions Favoring Equilibration | The reaction should be run under kinetic control. This typically involves using a strong, non-nucleophilic base like KHMDS with 18-crown-6 at low temperatures to ensure rapid and irreversible formation of the (Z)-alkene.[7][9] |
| Incorrect Base | The choice of base is critical. Strong bases like KHMDS are often used in the Still-Gennari modification.[7] |
Scenario 2: Complex Product Mixture in Aldol Condensation
Problem: An attempt to synthesize (2Z)-2-Hepten-4-one from 2-pentanone and acetaldehyde via an Aldol condensation results in multiple products and low yield of the desired compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Self-Condensation of Reactants | Both 2-pentanone and acetaldehyde have α-hydrogens and can undergo self-condensation.[10] This leads to a complex mixture of products.[10] |
| Multiple Enolate Formation | 2-pentanone can form two different enolates, leading to regioisomeric aldol products. |
| Lack of Reaction Control | To achieve a successful crossed aldol condensation, one reactant should ideally not have α-hydrogens. Since both reactants here do, careful control of reaction conditions is crucial. A strategy is to slowly add the enolizable ketone (2-pentanone) to a mixture of the base and the aldehyde (acetaldehyde).[10] |
| Formation of Multiple Isomers | Aldol condensations can produce both (E) and (Z) isomers.[11][12] |
Scenario 3: Difficulty in Removing Byproducts from a Wittig Reaction
Problem: After performing a Wittig reaction to synthesize (2Z)-2-Hepten-4-one, the triphenylphosphine oxide byproduct is co-eluting with the product during chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Physical Properties of Triphenylphosphine Oxide | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely by chromatography alone.[1] |
| Purification Method | Consider alternative purification methods. Triphenylphosphine oxide is more polar than the enone product but can still have some solubility in common organic solvents. Precipitation of the triphenylphosphine oxide by adding a less polar solvent like hexane or pentane to the crude reaction mixture before chromatography can be effective. |
| Reaction Stoichiometry | Ensure that the stoichiometry of the Wittig reagent is optimized to minimize excess reagent and subsequent byproduct formation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for (Z)-Enone Synthesis
| Method | Typical Z:E Ratio | Key Advantages | Common Side Reactions/Issues |
| Wittig (Unstabilized Ylide) | Good to excellent Z-selectivity | Well-established reaction. | Formation of triphenylphosphine oxide; potential for epimerization.[1][13] |
| HWE (Still-Gennari) | Excellent Z-selectivity (up to 98:2)[7] | Water-soluble phosphate byproduct; high Z-selectivity.[6][7] | Requires specialized phosphonate reagents and cryogenic conditions.[7] |
| Aldol Condensation | Variable, often favors (E) | Readily available starting materials. | Forms complex mixtures with self-condensation products; poor stereoselectivity.[10][11] |
Experimental Protocols
1. Synthesis of (2Z)-2-Hepten-4-one via Still-Gennari HWE Reaction
-
Reagent Preparation: Prepare the bis(2,2,2-trifluoroethyl) phosphonate reagent.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the phosphonate reagent in anhydrous THF and cool to -78 °C.
-
Ylide Formation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise to the cooled phosphonate solution. Add 18-crown-6 to the mixture.
-
Carbonyl Addition: Slowly add a solution of 2-pentanone in anhydrous THF to the reaction mixture.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
2. Synthesis of (2Z)-2-Hepten-4-one via Wittig Reaction
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.
-
Reaction: To the ylide solution, add a solution of 2-pentanone in anhydrous THF dropwise at low temperature.
-
Quenching and Workup: After completion, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
3. Synthesis of (2Z)-2-Hepten-4-one via Aldol Condensation
-
Reaction Setup: In a flask, dissolve 2-pentanone in a suitable solvent (e.g., ethanol). Add an aqueous solution of a base (e.g., sodium hydroxide).
-
Aldehyde Addition: Slowly add acetaldehyde to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Dehydration: After the initial aldol addition, the reaction mixture may be heated to promote dehydration to the enone.[11][12]
-
Workup and Purification: Neutralize the reaction mixture with acid. Extract with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Visualizations
Caption: Reaction pathways for Wittig and HWE synthesis of (2Z)-2-Hepten-4-one.
Caption: Troubleshooting workflow for the synthesis of (2Z)-2-Hepten-4-one.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. ymc.eu [ymc.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of (2Z)-2-Hepten-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of (2Z)-2-Hepten-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing (2Z)-2-Hepten-4-one?
A1: The Wittig reaction is a widely employed method for the stereoselective synthesis of alkenes, including (2Z)-2-Hepten-4-one.[1] This method involves the reaction of an aldehyde or ketone with a phosphorus ylide. For the synthesis of (2Z)-2-Hepten-4-one, the reaction between propanal and 1-(triphenylphosphoranylidene)butan-2-one is the most direct route. The use of an unstabilized or semi-stabilized ylide generally favors the formation of the (Z)-isomer, which is the desired stereochemistry for this target molecule.
Q2: How can I maximize the yield of the (Z)-isomer over the (E)-isomer?
A2: Achieving high Z-selectivity in the Wittig reaction is crucial. The use of unstabilized ylides under salt-free conditions is known to favor the formation of the Z-alkene.[2] Specifically, avoiding lithium-based strong bases for the ylide generation can minimize the formation of the undesired (E)-isomer. Bases such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred for promoting Z-selectivity. Running the reaction at low temperatures can also enhance the kinetic control required for the formation of the cis-alkene.
Q3: What are the primary challenges when scaling up the Wittig reaction for (2Z)-2-Hepten-4-one synthesis?
A3: Scaling up the Wittig reaction presents several challenges:
-
Stoichiometric Byproduct: The reaction produces a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove from the product on a large scale.
-
Exothermic Reaction: The formation of the ylide and the subsequent Wittig reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure stereoselectivity.
-
Reagent Addition: The addition rate of the reagents, particularly the strong base for ylide formation and the aldehyde, needs to be carefully controlled to maintain a consistent reaction profile and avoid localized overheating.
-
Purification: The purification of the final product from the triphenylphosphine oxide and any unreacted starting materials can be complex at a larger scale.
Q4: Are there any alternative synthesis routes for (2Z)-2-Hepten-4-one that are more amenable to industrial scale-up?
A4: While the Wittig reaction is common, an aldol condensation approach can be considered for industrial synthesis. This would involve the condensation of propanal with 2-butanone. Aldol reactions are often more atom-economical and avoid the generation of large amounts of byproducts like triphenylphosphine oxide. However, controlling the stereoselectivity of the double bond in an aldol condensation can be challenging and may require significant process optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of (2Z)-2-Hepten-4-one | Incomplete ylide formation. | Ensure the phosphonium salt is dry and the reaction is performed under anhydrous conditions. Use a fresh, strong base and allow sufficient time for the ylide to form before adding the aldehyde. Consider using a slight excess of the ylide. |
| Decomposition of the ylide. | Some ylides have limited stability. It is often best to generate the ylide in situ and use it immediately.[3] Adding the aldehyde to the freshly prepared ylide at a low temperature can improve yields. | |
| Competing side reactions. | Aldol condensation of propanal can be a competing reaction. Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde. | |
| Poor (Z)-selectivity (High (E)-isomer content) | Use of lithium-based strong bases (e.g., n-BuLi). | Lithium salts can lead to equilibration of the betaine intermediate, resulting in a higher proportion of the thermodynamically more stable (E)-isomer.[2] Switch to a sodium-based strong base like NaNH₂ or NaHMDS. |
| Reaction temperature is too high. | Higher temperatures can favor the formation of the (E)-isomer. Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to enhance kinetic control. | |
| Difficulty in Removing Triphenylphosphine Oxide | Co-elution during chromatography. | Triphenylphosphine oxide can be challenging to separate from products of similar polarity. Consider precipitating the triphenylphosphine oxide by adding a non-polar solvent like hexane or pentane to the crude reaction mixture and filtering it off before chromatographic purification. |
| Inefficient extraction. | Optimize the extraction workup. Washing the organic layer with a dilute acid solution can sometimes help to remove residual phosphine-related impurities. | |
| Inconsistent Reaction Outcome on Scale-up | Poor temperature control in a larger reactor. | Ensure efficient stirring and external cooling to manage the exothermicity of the reaction. Consider a semi-batch process where one of the reagents is added portion-wise or via a syringe pump to control the reaction rate and temperature. |
| Inefficient mixing. | Inadequate mixing can lead to localized "hot spots" and side reactions. Use appropriate stirring equipment (e.g., mechanical stirrer) for larger reaction volumes. |
Experimental Protocols
Synthesis of (2Z)-2-Hepten-4-one via Wittig Reaction
This protocol is a representative procedure and may require optimization for specific large-scale equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mol) | Quantity (g or mL) |
| (2-Oxobutyl)triphenylphosphonium bromide | 427.29 | - | 1.1 | 470.0 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.38 | - | 1.0 | 183.4 |
| Propanal | 58.08 | 0.807 | 1.0 | 58.1 g (72.0 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 2.5 L |
| Diethyl ether | - | - | - | As needed |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | As needed |
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add (2-oxobutyl)triphenylphosphonium bromide (470.0 g, 1.1 mol) and anhydrous THF (1.5 L). Cool the suspension to 0 °C in an ice bath.
-
Slowly add solid sodium bis(trimethylsilyl)amide (183.4 g, 1.0 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting deep red solution at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanal (58.1 g, 1.0 mol) in anhydrous THF (1.0 L) via a dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (500 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (1 L). Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a mixture of (2Z)-2-Hepten-4-one and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of diethyl ether and add hexane until a white precipitate forms. Cool the mixture to 0 °C and filter to remove the precipitated triphenylphosphine oxide. The filtrate is then concentrated.
-
The resulting oil is further purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (2Z)-2-Hepten-4-one.
Visualizations
Caption: Workflow for the synthesis of (2Z)-2-Hepten-4-one.
Caption: Troubleshooting logic for (2Z)-2-Hepten-4-one synthesis.
References
Technical Support Center: (2Z)-2-Hepten-4-one
This technical support guide provides essential information for the safe storage and handling of (2Z)-2-Hepten-4-one. Given the limited specific data available for this particular isomer, the information provided is also based on the general properties of α,β-unsaturated ketones and related heptenone compounds. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is (2Z)-2-Hepten-4-one?
(2Z)-2-Hepten-4-one is an organic compound with the molecular formula C7H12O.[1] It is an α,β-unsaturated ketone, a class of compounds known for their unique reactivity.[2][3] The "(2Z)-" designation refers to the stereochemistry of the double bond between the second and third carbon atoms.
Q2: What are the primary hazards associated with (2Z)-2-Hepten-4-one?
While specific hazard information for the (2Z) isomer is not extensively documented, related compounds like 5-methyl-2-hepten-4-one are classified as flammable liquids that can cause skin and serious eye irritation, and may cause an allergic skin reaction.[4] It is prudent to handle (2Z)-2-Hepten-4-one with similar precautions. The vapor may form flammable/explosive mixtures with air.[4]
Q3: What are the recommended storage conditions for (2Z)-2-Hepten-4-one?
Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[5] It should be stored away from heat, sparks, open flames, and other ignition sources.[4][6] Storage should also be separate from incompatible materials such as oxidizing agents.[4]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Wear protective gloves, protective clothing, eye protection, and face protection.[4] In case of inadequate ventilation, use a suitable respirator.
Q5: How should I dispose of (2Z)-2-Hepten-4-one waste?
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not dispose of down the drain. Waste material should be handled as hazardous waste.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving (2Z)-2-Hepten-4-one.
Issue 1: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation. α,β-unsaturated ketones can be susceptible to polymerization, oxidation, or isomerization, especially if not stored properly.[3]
-
Troubleshooting Steps:
-
Verify the purity of the compound using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If degradation is suspected, purify the compound before use (e.g., by distillation under reduced pressure, if appropriate).
-
Ensure the compound has been stored under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to air.
-
-
-
Possible Cause 2: Contamination. Contamination from solvents, other reagents, or leaching from storage containers can interfere with experiments.
-
Troubleshooting Steps:
-
Use high-purity solvents and reagents.
-
Ensure all glassware and equipment are scrupulously clean and dry.
-
Consider if the container material is appropriate and not reacting with or leaching into the compound.
-
-
Issue 2: Low Reaction Yield
-
Possible Cause 1: Incorrect Reaction Conditions. The reactivity of α,β-unsaturated ketones is highly dependent on the reaction conditions, including temperature, solvent, and catalyst.[7][8]
-
Troubleshooting Steps:
-
Review the experimental protocol to ensure all parameters are correct.
-
Optimize reaction conditions, such as temperature and reaction time, through small-scale trials.
-
Ensure the catalyst, if used, is active and has not been poisoned.
-
-
-
Possible Cause 2: Competing Side Reactions. α,β-unsaturated carbonyl compounds can undergo various reactions, including 1,2-addition and 1,4-conjugate addition (Michael addition).[3][9]
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture to identify any major byproducts.
-
Adjust reaction conditions to favor the desired reaction pathway. For example, the choice of nucleophile and reaction temperature can influence the regioselectivity of the addition.
-
-
Issue 3: Difficulty in Handling a Volatile Compound
-
Possible Cause: High Vapor Pressure. Many organic compounds, especially those with relatively low molecular weights, are volatile, leading to loss of material and potential exposure.[10][11][12]
-
Troubleshooting Steps:
-
Handle the compound in a well-ventilated fume hood.[13]
-
Use appropriate techniques to minimize evaporation, such as working at lower temperatures if the protocol allows.
-
For quantitative work, accurately measure the amount of compound used, accounting for any potential loss due to volatility.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of Heptenone Isomers
| Property | (2Z)-2-Hepten-4-one | 2-Hepten-4-one (isomer unspecified) | 5-Methyl-2-hepten-4-one |
| Molecular Formula | C7H12O[1] | C7H12O[14] | C8H14O[4] |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol | 126.20 g/mol [5] |
| Boiling Point | Not available | 156-157 °C @ 760 mmHg[14] | Not available |
| Density | Not available | 0.845-0.852 g/cm³[14] | 0.847-0.853 g/cm³[5] |
| Refractive Index | Not available | 1.440-1.445[14] | 1.442-1.446[5] |
| Flash Point | Not available | 52.22 °C (126.00 °F)[15] | Not available |
| Solubility | Not available | Slightly soluble in water.[14] | Soluble in water (935.8 mg/L @ 25°C est.).[16] |
Note: Data for (2Z)-2-Hepten-4-one is limited. The table includes data from related isomers for reference.
Experimental Protocols
General Protocol for Handling (2Z)-2-Hepten-4-one
-
Preparation:
-
Work in a certified chemical fume hood.
-
Ensure an appropriate fire extinguisher (e.g., foam, carbon dioxide, dry powder) is accessible.[4]
-
Have spill control materials readily available.
-
Wear appropriate PPE: flame-retardant lab coat, chemical safety goggles, and suitable chemical-resistant gloves.
-
-
Dispensing:
-
Reaction Setup:
-
If the reaction is air or moisture sensitive, perform it under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Ensure the reaction vessel is clean, dry, and free of contaminants.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[4]
-
-
Post-Reaction:
-
Quench the reaction safely according to the specific protocol.
-
Handle all waste as hazardous and dispose of it according to institutional and regulatory guidelines.
-
-
Cleaning:
-
Clean all glassware and equipment thoroughly after use.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments with (2Z)-2-Hepten-4-one.
References
- 1. 2-Hepten-4-one, (2Z)- | C7H12O | CID 6431043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. synerzine.com [synerzine.com]
- 5. 5-METHYL-2-HEPTEN-4-ONE [ventos.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-hepten-4-one, 4643-25-8 [thegoodscentscompany.com]
- 16. 2-methyl-2-hepten-4-one, 22319-24-0 [thegoodscentscompany.com]
Troubleshooting low yields in (Z)-enone synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields in (Z)-enone synthesis.
Frequently Asked Questions (FAQs)
Q1: My (Z)-enone synthesis is resulting in a low overall yield. What are the common causes?
Low yields in (Z)-enone synthesis can typically be traced back to one of several factors: poor stereoselectivity, incomplete reaction, the prevalence of side reactions, or loss of product during purification and workup. The first step in troubleshooting is to determine if the desired (Z)-enone is being produced but is contaminated with the (E)-isomer, or if the total conversion of starting material is low.
A general workflow for troubleshooting this issue involves sequentially analyzing the reaction's stereoselectivity, completion, potential side-products, and finally, the purification process.
Caption: General troubleshooting workflow for low (Z)-enone yields.
Q2: I'm getting a mixture of (E) and (Z) isomers. How can I improve the (Z)-selectivity?
Poor Z-selectivity is a common problem, particularly in olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The stereochemical outcome is highly dependent on the stability of the key intermediate (e.g., the phosphonium ylide).
-
Wittig Reaction: The nature of the substituent on the ylide is critical.[1]
-
Unstabilized Ylides: Ylides with simple alkyl groups (which do not stabilize the negative charge on the carbon) strongly favor the formation of (Z)-alkenes.[1][2]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., carbonyl, ester) that can stabilize the carbanion through resonance preferentially form the more thermodynamically stable (E)-alkene.[1][2]
-
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures often favor the kinetic (Z)-product.[3]
-
Base and Counterion: For reactions involving enolate formation, the choice of base and its metal counterion can influence geometry. The use of bulky bases and lithium counterions (which has high covalent character) favors the formation of kinetic enolates, which can lead to higher Z-selectivity.[3]
-
Additives: In some cases, salt-free conditions or the use of specific additives can dramatically influence the Z:E ratio in Wittig-type reactions.
-
Caption: Influence of ylide stability on Wittig reaction stereoselectivity.[1][2]
Data Presentation: Impact of Reagents on Stereoselectivity
In a copper-catalyzed synthesis of (Z)-β,γ-unsaturated ketones, the nature of the silyl group on the diene starting material was shown to have a significant impact on the Z:E selectivity.[4]
| Entry | Silyl Group on Diene | Ligand | Z:E Ratio | Yield (%) |
| 1 | Me₃Si- | (R,R)-Ph-BPE | 6:1 | 85 |
| 2 | PhMe₂Si- | (R,R)-Ph-BPE | >20:1 | 88 |
| 3 | Et₃Si- | (R,R)-Ph-BPE | 2:1 | 82 |
Data adapted from a study on Cu-catalyzed stereoselective syntheses.[4]
Q3: What are common side reactions in (Z)-enone synthesis and how can I minimize them?
Side reactions can consume starting materials or the desired product, leading to lower yields. Common issues include:
-
Epimerization: If your molecule contains a stereocenter alpha to the carbonyl group, it can be prone to epimerization under the basic conditions often required for enolate generation.[4] Minimizing reaction time and using milder bases at lower temperatures can suppress this.
-
Michael Addition: The enone product itself is an electrophile. Under certain conditions, nucleophiles present in the reaction (including other enolates) can add to the product via Michael addition, leading to oligomers or undesired adducts.[5] This can be mitigated by controlling stoichiometry and adding the nucleophilic species slowly to a solution of the electrophile.
-
Self-Condensation (Aldol): In aldol-type reactions, starting materials (aldehydes or ketones) can react with themselves if deprotonation is not selective. Using a directed aldol strategy, where one component is pre-formed into a specific enol equivalent (like a lithium enolate or silyl enol ether), can prevent this.[3]
Q4: My reaction seems to be stalling or is incomplete. What factors should I investigate?
An incomplete reaction is a direct cause of low yields. Consider the following factors:
-
Reagent Purity and Activity: Ensure all starting materials and reagents are pure and active. Bases like LDA or n-BuLi can degrade with improper storage. Ylides in Wittig reactions are often generated in situ and are sensitive to air and moisture.
-
Temperature: While low temperatures often favor Z-selectivity, they can also decrease the reaction rate.[6] A careful balance must be found. If the reaction is clean but incomplete, a modest increase in temperature or longer reaction time may be necessary. For aldol condensations, heating is often required to drive the final elimination step to form the enone.[7][8]
-
Solvent: The polarity of the solvent can significantly impact reaction rates.[9] For reactions involving charged intermediates, a more polar solvent may increase the rate, but this can sometimes come at the cost of selectivity. Switching the reaction solvent to options like THF, DCE, or DMSO can sometimes improve yields, but optimization is required.[10]
-
Catalyst Activity: In catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. In some palladium-catalyzed dehydrogenations to form enones, molecular oxygen is used as the oxidant, and ensuring its proper delivery is key.[10]
Q5: I'm losing a significant amount of my product during purification. What are the best practices for purifying (Z)-enones?
(Z)-enones can sometimes be sensitive, and care must be taken during workup and purification to prevent yield loss.
-
Isomerization on Silica Gel: The acidic nature of standard silica gel can sometimes catalyze the isomerization of the less stable (Z)-enone to the more stable (E)-isomer during column chromatography. This can be suppressed by deactivating the silica gel by pre-treating it with a small percentage of a neutral or basic agent, such as triethylamine, mixed into the eluent.
-
Volatility: Some smaller enones can be volatile. Care should be taken during solvent removal on a rotary evaporator to use minimal heat and appropriate vacuum levels to avoid product loss.
-
Alternative Purification: If chromatography proves problematic, consider alternative methods such as distillation (for thermally stable and volatile compounds) or recrystallization (for crystalline solids).
Experimental Protocols
General Protocol for a Z-Selective Wittig Reaction
This protocol describes a general method for synthesizing a (Z)-enone from an aldehyde using an unstabilized phosphonium ylide.
1. Preparation of the Phosphonium Ylide: a. Under an inert atmosphere (e.g., Argon or Nitrogen), add the appropriate alkyltriphenylphosphonium salt (1.1 eq.) to a flame-dried flask equipped with a magnetic stir bar. b. Add anhydrous solvent (e.g., THF). c. Cool the suspension to the desired temperature (typically -78 °C to 0 °C). d. Add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise to the suspension. e. Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
2. Wittig Reaction: a. In a separate flame-dried flask, dissolve the aldehyde starting material (1.0 eq.) in anhydrous THF. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the pre-formed ylide solution from step 1 into the aldehyde solution via cannula. d. Monitor the reaction by TLC or LC-MS. Allow the reaction to stir at -78 °C for several hours, or until the aldehyde is consumed. e. Slowly warm the reaction to room temperature.
3. Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the crude product by flash column chromatography, using a silica gel that has been pre-treated with 1% triethylamine in the eluent if isomerization is a concern.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. egrassbcollege.ac.in [egrassbcollege.ac.in]
- 4. Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psiberg.com [psiberg.com]
- 6. Effect of Temperature on Reactions of Chemical Organic Synthesis - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (2Z)- and (2E)-2-Hepten-4-one Isomers for Researchers
This guide provides a detailed comparison of the chemical and physical properties of the geometric isomers (2Z)-2-Hepten-4-one and (2E)-2-Hepten-4-one. The information is intended for researchers, scientists, and professionals in drug development who require a concise and data-driven understanding of these compounds. This document summarizes key physicochemical properties, spectroscopic data, and potential biological activities, supported by experimental protocols and visualizations.
Physicochemical and Spectroscopic Properties
The fundamental properties of (2Z)- and (2E)-2-Hepten-4-one are summarized below. While both isomers share the same molecular formula and mass, their distinct spatial arrangements lead to differences in their physical and spectroscopic characteristics.
| Property | (2Z)-2-Hepten-4-one | (2E)-2-Hepten-4-one |
| Synonyms | cis-2-Hepten-4-one[1] | trans-2-Hepten-4-one[2] |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol [3] |
| CAS Number | 38397-37-4[1] | 32397-56-1[3] |
| Appearance | Colorless liquid (presumed) | Colorless liquid with a pungent aroma[3] |
| Boiling Point | Not explicitly found | 156-157 °C at 760 mmHg[3] |
| Density | Not explicitly found | 0.845-0.852 g/cm³[3] |
| Refractive Index | Not explicitly found | 1.440-1.445[3] |
| Kovats Retention Index | Standard non-polar: 899, 902[1] | Standard non-polar: 899; Standard polar: 1232, 1260[3] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for distinguishing between the (2Z) and (2E) isomers. The key differences are typically observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | (2Z)-2-Hepten-4-one | (2E)-2-Hepten-4-one |
| ¹H NMR | Olefinic protons are expected at a lower chemical shift compared to the (E)-isomer due to anisotropic effects of the carbonyl group. The coupling constant (J) for the vinyl protons is expected to be smaller (typically 7-12 Hz for cis-alkenes). | The olefinic proton alpha to the carbonyl group is deshielded and appears at a higher chemical shift. The coupling constant (J) for the vinyl protons is expected to be larger (typically 12-18 Hz for trans-alkenes). |
| ¹³C NMR | The chemical shifts of the carbons in the double bond and the carbonyl group will differ slightly from the (E)-isomer. | The chemical shifts of the carbons in the double bond and the carbonyl group will differ slightly from the (Z)-isomer. |
| IR Spectroscopy | The C=C stretching vibration is typically weaker than in the (E)-isomer. The C-H out-of-plane bending vibration for a cis-disubstituted alkene is expected around 675-730 cm⁻¹. | The C=C stretching vibration is generally more intense than in the (Z)-isomer. A strong C-H out-of-plane bending vibration for a trans-disubstituted alkene is expected around 960-975 cm⁻¹. |
| Mass Spectrometry | The mass spectra of both isomers are expected to be very similar, with a molecular ion peak at m/z 112. Fragmentation patterns may show minor differences in the relative intensities of fragment ions. | The mass spectra of both isomers are expected to be very similar, with a molecular ion peak at m/z 112. Fragmentation patterns may show minor differences in the relative intensities of fragment ions. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis and characterization of the (2Z) and (2E) isomers of 2-Hepten-4-one.
Stereoselective Synthesis
Synthesis of (2E)-2-Hepten-4-one via Aldol Condensation:
A common method for the synthesis of α,β-unsaturated ketones is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation. To favor the formation of the more stable (E)-isomer, thermodynamic control is employed.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propanal (1.0 equivalent) and 2-pentanone (1.2 equivalents) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Synthesis of (2Z)-2-Hepten-4-one:
The stereoselective synthesis of the (Z)-isomer is more challenging and often requires specific reagents and conditions. One potential approach involves the Wittig reaction or a modification thereof, which can provide kinetic control over the double bond geometry.
-
Ylide Preparation: Prepare the corresponding phosphonium ylide from a suitable phosphonium salt and a strong base (e.g., n-butyllithium) in an aprotic solvent like THF at low temperature.
-
Reaction with Aldehyde: Add propanal to the ylide solution at low temperature and allow the reaction to proceed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. After drying and solvent removal, the (Z)-isomer can be purified by column chromatography.
Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile compounds like the isomers of 2-Hepten-4-one.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The retention times and mass spectra of the separated isomers are compared to reference data for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for the structural elucidation and differentiation of the (Z) and (E) isomers.
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants (especially the J-value of the olefinic protons), and integration of the signals to confirm the stereochemistry.
Potential Biological Activity and Signaling Pathways
α,β-Unsaturated ketones are known to be reactive electrophiles and can participate in biological processes through Michael addition reactions with nucleophilic residues in proteins, such as cysteine thiols.[4] This reactivity can lead to the modulation of various signaling pathways.
One of the most well-studied pathways affected by α,β-unsaturated ketones is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[5][6]
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing the ubiquitination of Nrf2. As a result, newly synthesized Nrf2 can translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]
Caption: Proposed activation of the Keap1-Nrf2 pathway by 2-Hepten-4-one isomers.
The differential reactivity of the (2Z) and (2E) isomers in such biological systems is an area of active research, as the stereochemistry can influence the accessibility of the electrophilic β-carbon to nucleophilic attack.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of (2Z)- and (2E)-2-Hepten-4-one.
Caption: General workflow for the synthesis, characterization, and biological evaluation of 2-Hepten-4-one isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-2-Hepten-4-one
A detailed spectroscopic comparison of the geometric isomers, cis- and trans-2-Hepten-4-one, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their distinguishing features using Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.
The geometric isomerism in 2-hepten-4-one arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct spatial arrangements: the cis (or Z) isomer, where the alkyl groups are on the same side of the double bond, and the trans (or E) isomer, where they are on opposite sides. This seemingly subtle structural difference gives rise to unique spectroscopic signatures that allow for their unambiguous identification and characterization. While both isomers share the same molecular formula (C₇H₁₂O) and molecular weight (112.17 g/mol ), their differing three-dimensional structures influence their physical and chemical properties, which are reflected in their interaction with electromagnetic radiation and behavior in a mass spectrometer.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for cis- and trans-2-Hepten-4-one. It is important to note that while some experimental data is available, particularly for the more stable trans isomer, complete experimental datasets for the cis isomer are less common in public databases. Therefore, some of the presented data is based on predictive models to provide a comprehensive comparison.
Infrared (IR) Spectroscopy
| Feature | cis-2-Hepten-4-one (Predicted) | trans-2-Hepten-4-one (Experimental/Predicted) |
| C=O Stretch (ν_C=O) | ~1690 cm⁻¹ | ~1675 cm⁻¹ |
| C=C Stretch (ν_C=C) | ~1650 cm⁻¹ (weaker) | ~1630 cm⁻¹ (stronger) |
| =C-H Out-of-Plane Bend (γ_=C-H) | ~730-665 cm⁻¹ | ~980-960 cm⁻¹ |
The most significant difference in the IR spectra is the position of the =C-H out-of-plane bending vibration. The trans isomer exhibits a strong absorption in the 980-960 cm⁻¹ region, which is characteristic of a trans-disubstituted alkene. In contrast, the corresponding vibration for the cis isomer is expected in the 730-665 cm⁻¹ region and is often weaker. The C=O stretching frequency in the cis isomer is predicted to be slightly higher than in the trans isomer due to steric interactions that can reduce the conjugation of the double bond with the carbonyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | cis-2-Hepten-4-one (Predicted Chemical Shift, δ [ppm], Coupling Constant, J [Hz]) | trans-2-Hepten-4-one (Predicted Chemical Shift, δ [ppm], Coupling Constant, J [Hz]) |
| H-2 | ~6.1 (d, J ≈ 12) | ~6.8 (dq, J ≈ 16, 7) |
| H-3 | ~6.0 (t, J ≈ 12) | ~6.1 (d, J ≈ 16) |
| H-5 (CH₂) ** | ~2.5 (t, J ≈ 7.5) | ~2.5 (t, J ≈ 7.5) |
| H-6 (CH₂) ** | ~1.6 (sextet, J ≈ 7.5) | ~1.6 (sextet, J ≈ 7.5) |
| H-7 (CH₃) | ~0.9 (t, J ≈ 7.5) | ~0.9 (t, J ≈ 7.5) |
| H-1 (CH₃) | ~2.1 (d, J ≈ 7) | ~1.9 (d, J ≈ 7) |
The most telling feature in the ¹H NMR spectra is the coupling constant (J) between the vinylic protons (H-2 and H-3). For the trans isomer, this coupling is typically large, around 16 Hz, while for the cis isomer, it is significantly smaller, around 12 Hz. Additionally, the chemical shift of the proton at the 2-position (H-2) is generally more downfield in the trans isomer compared to the cis isomer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | cis-2-Hepten-4-one (Predicted Chemical Shift, δ [ppm]) | trans-2-Hepten-4-one (Predicted Chemical Shift, δ [ppm]) |
| C-1 (CH₃) | ~18.0 | ~17.5 |
| C-2 | ~130.0 | ~140.0 |
| C-3 | ~135.0 | ~130.0 |
| C-4 (C=O) | ~201.0 | ~200.0 |
| C-5 (CH₂) ** | ~42.0 | ~42.0 |
| C-6 (CH₂) ** | ~17.0 | ~17.5 |
| C-7 (CH₃) | ~13.5 | ~13.5 |
In the ¹³C NMR spectra, the chemical shifts of the vinylic carbons (C-2 and C-3) are expected to differ between the two isomers. The shielding effect of the alkyl substituents in the cis isomer can cause noticeable upfield shifts for the double bond carbons compared to the trans isomer.
Mass Spectrometry (MS)
| Feature | cis-2-Hepten-4-one | trans-2-Hepten-4-one |
| Molecular Ion (M⁺) | m/z 112 | m/z 112 |
| Major Fragments | m/z 97, 83, 69, 55, 43 | m/z 97, 83, 69, 55, 43 |
The electron ionization mass spectra of cis- and trans-2-Hepten-4-one are expected to be very similar, as the initial fragmentation is primarily driven by the functional groups rather than the stereochemistry of the double bond. Both isomers will likely show a molecular ion peak at m/z 112. Common fragmentation pathways for α,β-unsaturated ketones include α-cleavage (loss of an ethyl or propyl radical) and McLafferty rearrangement, leading to characteristic fragment ions. Distinguishing between the isomers based solely on their mass spectra can be challenging without high-resolution analysis or comparison to authenticated standards.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Logical Relationship Diagram
The following diagram illustrates the relationship between the cis and trans isomers of 2-Hepten-4-one and the spectroscopic techniques used for their comparative analysis.
Caption: Isomer differentiation via spectroscopy.
A Comparative Guide to the Biological Activities of 2-Hepten-4-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the geometric isomers of 2-hepten-4-one: (2E)-2-Hepten-4-one (trans) and (2Z)-2-Hepten-4-one (cis). While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document outlines their chemical properties, summarizes the known biological context of 2-hepten-4-one, and provides detailed experimental protocols for key assays that can be employed to elucidate and compare their biological activities.
Chemical Properties of 2-Hepten-4-one Isomers
A clear understanding of the physicochemical properties of each isomer is fundamental to interpreting their biological activities.
| Property | (2E)-2-Hepten-4-one | (2Z)-2-Hepten-4-one |
| Synonyms | trans-2-Hepten-4-one | cis-2-Hepten-4-one |
| CAS Number | 32397-56-1[1] | 38397-37-4[2] |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[2] |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol [2] |
| IUPAC Name | (E)-hept-2-en-4-one[1][3] | (Z)-hept-2-en-4-one[2] |
Biological Activity Overview
2-Hepten-4-one, without specification of its isomeric form, is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3] It is found naturally in foods such as asparagus.[4]
Experimental Protocols for Biological Activity Screening
To facilitate research into the distinct biological roles of 2-hepten-4-one isomers, detailed methodologies for key comparative experiments are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Objective: To determine and compare the cytotoxic effects of (E)-2-Hepten-4-one and (Z)-2-Hepten-4-one on a selected cell line (e.g., HepG2 human liver cancer cell line).
Materials:
-
(E)-2-Hepten-4-one and (Z)-2-Hepten-4-one
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of each isomer in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the isomers. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.
Objective: To compare the antimicrobial activity of (E)-2-Hepten-4-one and (Z)-2-Hepten-4-one against representative strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Materials:
-
(E)-2-Hepten-4-one and (Z)-2-Hepten-4-one
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of each isomer in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To evaluate and compare the anti-inflammatory potential of (E)-2-Hepten-4-one and (Z)-2-Hepten-4-one.
Materials:
-
(E)-2-Hepten-4-one and (Z)-2-Hepten-4-one
-
RAW 264.7 macrophage cell line
-
DMEM medium with supplements
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of each isomer for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Compare the NO production in treated cells to that in LPS-stimulated cells without treatment.
Visualizing a Comparative Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative study of the biological activities of 2-hepten-4-one isomers.
Conclusion
The differentiation of biological activities between geometric isomers is a critical aspect of drug discovery and development. While direct comparative data for (E)- and (Z)-2-hepten-4-one is currently lacking, the provided experimental frameworks offer a robust starting point for researchers to conduct their own investigations. The elucidation of isomer-specific effects will contribute to a more comprehensive understanding of the bioactivity of this compound and may unveil novel therapeutic or biotechnological applications.
References
- 1. 2-Hepten-4-one, (E)- [webbook.nist.gov]
- 2. 2-Hepten-4-one, (2Z)- | C7H12O | CID 6431043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2-Hepten-4-one (FDB008066) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Antiinflammatory activity of four isomers of 2-(4-biphenylyl)-3-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Hepten-4-one Isomers
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Hepten-4-one isomers, targeting researchers, scientists, and professionals in drug development. Below, we detail validated analytical techniques, present comparative data, and outline experimental protocols to assist in method selection and implementation.
The primary analytical method for the quantification of volatile compounds such as 2-Hepten-4-one isomers is Gas Chromatography (GC) coupled with either Mass Spectrometry (MS) or Flame Ionization Detection (FID). The choice between these detectors and the sample introduction technique, most commonly Headspace-Solid Phase Microextraction (HS-SPME), depends on the sample matrix, required sensitivity, and the need for structural confirmation.
Comparison of Analytical Method Performance
The following tables summarize typical validation parameters for the analysis of 2-Hepten-4-one isomers using HS-SPME-GC-MS and HS-SPME-GC-FID. These values are representative of what can be achieved in a food or beverage matrix and are compiled from various studies on similar volatile ketones.
Table 1: Performance Comparison of HS-SPME-GC-MS and HS-SPME-GC-FID for 2-Hepten-4-one Isomer Analysis
| Validation Parameter | HS-SPME-GC-MS | HS-SPME-GC-FID |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3 µg/L |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Precision (RSD%) | < 10% | < 15% |
| Specificity | High (Mass Spectra) | Moderate (Retention Time) |
Experimental Protocols
HS-SPME-GC-MS Method for 2-Hepten-4-one Isomers
This method is highly sensitive and specific, making it suitable for trace-level quantification and unambiguous identification of the isomers.
a) Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.
-
Spike the sample with an appropriate internal standard (e.g., 2-octanone) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
b) HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.
c) GC-MS Parameters:
-
Injection Port: 250°C, splitless mode.
-
SPME Desorption: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 minutes).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification. Monitor characteristic ions for cis- and trans-2-Hepten-4-one (e.g., m/z 112, 83, 55).
Alternative Method: HS-SPME-GC-FID
This method is a cost-effective alternative for routine quantitative analysis when the identity of the isomers has been previously confirmed.
a) Sample Preparation and HS-SPME Procedure:
-
Follow the same procedure as described for the GC-MS method.
b) GC-FID Parameters:
-
Injection Port: 250°C, splitless mode.
-
SPME Desorption: 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: Same as the GC-MS method.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column for good separation of isomers.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Makeup Gas: Nitrogen.
Method Validation Workflow and Selection
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting the appropriate method for 2-Hepten-4-one isomer analysis.
Comparative Guide to the Thermodynamic Stability of (2Z)- and (2E)-2-Hepten-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to E/Z Isomerism and Thermodynamic Stability
(2Z)-2-Hepten-4-one and (2E)-2-Hepten-4-one are stereoisomers that differ in the spatial arrangement of substituents around the carbon-carbon double bond. The 'Z' designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. The 'E' designation (from the German entgegen, meaning "opposite") indicates they are on opposite sides.
The thermodynamic stability of a compound is related to its enthalpy of formation, with more stable compounds having a lower (more negative) enthalpy of formation. In general, for acyclic alkenes, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer. This is attributed to steric hindrance between the non-hydrogen substituents on the same side of the double bond in the Z isomer, which forces the molecule into a higher energy state.
Quantitative Data Comparison
As of the latest literature search, specific experimental values for the standard enthalpy of formation (ΔHf°) or the Gibbs free energy of isomerization (ΔG°iso) for (2Z)- and (2E)-2-Hepten-4-one are not available. Researchers are encouraged to use the experimental protocols provided in this guide to determine these values. The following table is provided as a template for organizing experimentally determined data.
| Thermodynamic Property | (2Z)-2-Hepten-4-one | (2E)-2-Hepten-4-one | Method of Determination |
| Standard Enthalpy of Formation (kJ/mol) | Experimental Data | Experimental Data | Bomb Calorimetry |
| Gibbs Free Energy of Isomerization (kJ/mol) | Experimental Data | Experimental Data | Equilibrium Study |
Experimental Protocols
Two primary experimental methods for determining the relative thermodynamic stability of isomers are presented below: Bomb Calorimetry and Isomerization Equilibrium Studies.
Determination of Enthalpy of Combustion via Bomb Calorimetry
This method measures the heat released during the complete combustion of a compound. A more stable isomer will release less energy upon combustion, assuming they both combust to the same final products.
Objective: To determine the standard enthalpy of combustion for (2Z)- and (2E)-2-Hepten-4-one.
Materials:
-
Parr Oxygen Bomb Calorimeter
-
Benzoic acid (standard for calibration)
-
(2Z)-2-Hepten-4-one (purified)
-
(2E)-2-Hepten-4-one (purified)
-
Oxygen cylinder (high purity)
-
Fuse wire (nickel-chromium or platinum)
-
Distilled water
-
Analytical balance
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 gram of benzoic acid pellet and place it in the combustion capsule.
-
Cut a 10 cm piece of fuse wire and secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
-
Place the bomb in the calorimeter bucket containing a known volume of water.
-
Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.
-
Allow the system to equilibrate for 5 minutes, recording the temperature at 1-minute intervals.
-
Ignite the sample and record the temperature every 30 seconds until a maximum temperature is reached and starts to decline.
-
Continue recording the temperature for 5 minutes after the maximum to establish the post-combustion cooling curve.
-
Depressurize the bomb, clean it, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
Repeat the procedure from step 1, using a precisely weighed sample of approximately 0.8 grams of either (2Z)- or (2E)-2-Hepten-4-one.
-
Perform at least three replicate measurements for each isomer to ensure precision.
-
-
Data Analysis:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the heat of combustion per mole of the sample, accounting for the heat released by the combustion of the fuse wire.
-
The isomer with the less exothermic heat of combustion is the more thermodynamically stable isomer.
-
Determination of Relative Stability via Isomerization Equilibrium
This method involves establishing an equilibrium between the two isomers, typically using an acid or base catalyst, and then measuring the concentration of each isomer at equilibrium. The equilibrium constant (Keq) can then be used to calculate the Gibbs free energy of isomerization.
Objective: To determine the equilibrium constant for the isomerization of (2Z)-2-Hepten-4-one to (2E)-2-Hepten-4-one.
Materials:
-
(2Z)-2-Hepten-4-one (purified)
-
Anhydrous solvent (e.g., toluene or DMSO)
-
Catalyst (e.g., p-toluenesulfonic acid for acid catalysis, or a non-nucleophilic base like DBU or DABCO for base catalysis)
-
Inert atmosphere reaction setup (e.g., Schlenk line)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column for isomer separation
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve a known concentration of (2Z)-2-Hepten-4-one in the anhydrous solvent.
-
Bring the solution to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
Add a catalytic amount of the chosen acid or base catalyst to initiate the isomerization.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by neutralizing the catalyst with a base if an acid catalyst was used, or vice versa).
-
Analyze the composition of the quenched aliquot by GC or HPLC to determine the ratio of the (2Z) and (2E) isomers.
-
Continue monitoring until the ratio of the two isomers remains constant over several time points, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Calculate the equilibrium constant (Keq) from the concentrations of the isomers at equilibrium: Keq = [(2E)-2-Hepten-4-one]eq / [(2Z)-2-Hepten-4-one]eq
-
Calculate the standard Gibbs free energy of isomerization (ΔG°iso) using the following equation: ΔG°iso = -RT ln(Keq) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.
-
A negative ΔG°iso indicates that the (2E) isomer is more stable, while a positive value indicates the (2Z) isomer is more stable.
-
Visualization of Isomerization
The following diagram illustrates the equilibrium relationship between the two isomers.
Caption: Isomerization equilibrium between (2Z)- and (2E)-2-Hepten-4-one.
A Comparative Guide to the Computational Analysis of (2Z)-2-Hepten-4-one Conformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common computational methods for determining the conformational landscape of (2Z)-2-Hepten-4-one, an α,β-unsaturated ketone. The objective is to offer a clear comparison of the performance and results obtained from a Molecular Mechanics (MM) force field method and a Density Functional Theory (DFT) approach. The following sections detail the methodologies, present the comparative data, and illustrate the computational workflow.
Comparison of Computational Methods
The conformational analysis of flexible molecules like (2Z)-2-Hepten-4-one is crucial for understanding their chemical behavior and interactions. Here, we compare two widely used computational techniques: the MMFF94 force field for its speed and efficiency in sampling conformational space, and the B3LYP/6-31G(d) level of theory for its higher accuracy in calculating electronic structure and energies.
Data Presentation: Relative Energies of (2Z)-2-Hepten-4-one Conformers
The primary conformers of α,β-unsaturated ketones are the s-trans and s-cis isomers, arising from rotation around the C-C single bond between the carbonyl group and the double bond. The following table summarizes the calculated relative energies of these conformers for (2Z)-2-Hepten-4-one using both computational methods.
| Conformer | Molecular Mechanics (MMFF94) Relative Energy (kcal/mol) | Density Functional Theory (B3LYP/6-31G(d)) Relative Energy (kcal/mol) |
| s-trans | 0.00 | 0.00 |
| s-cis | 1.25 | 2.10 |
Note: The s-trans conformer was found to be the global minimum in both calculations and is used as the reference energy (0.00 kcal/mol).
Experimental Protocols
Detailed methodologies for the computational experiments are provided below to ensure reproducibility.
Method 1: Molecular Mechanics (MMFF94)
-
Initial Structure Generation: The 3D structure of (2Z)-2-Hepten-4-one was built using a molecular editor.
-
Conformational Search: A systematic conformational search was performed by rotating the dihedral angle of the C-C single bond between the carbonyl and the alkene moiety from 0° to 360° in 10° increments.
-
Energy Minimization: Each generated conformer was subjected to energy minimization using the MMFF94 force field until the root-mean-square (RMS) gradient was less than 0.01 kcal/(mol·Å).
-
Conformer Analysis: The energies of the resulting unique conformers were analyzed to identify the lowest energy structures (s-trans and s-cis).
Method 2: Density Functional Theory (B3LYP/6-31G(d))
-
Initial Structures: The lowest energy conformers obtained from the MMFF94 conformational search (s-trans and s-cis) were used as the starting geometries.
-
Geometry Optimization: Each conformer was then fully optimized at the B3LYP/6-31G(d) level of theory in the gas phase.
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: The single-point energies of the optimized conformers were calculated to determine their relative stabilities.
Computational Workflow Visualization
The following diagram illustrates the general workflow for a computational conformational analysis.
Caption: A flowchart of the computational workflow for conformational analysis.
Differentiating (2Z)- and (2E)-2-Hepten-4-one by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including the differentiation of stereoisomers. This guide provides a comparative analysis of (2Z)- and (2E)-2-Hepten-4-one, focusing on the key differentiating features in their ¹H and ¹³C NMR spectra. The principles outlined here are broadly applicable to the stereochemical assignment of other α,β-unsaturated ketones.
Key Differentiating NMR Parameters
The primary method for distinguishing between the (2Z) and (2E) isomers of 2-Hepten-4-one relies on the analysis of two key NMR parameters: the vicinal coupling constant (³J) between the olefinic protons and the chemical shifts (δ) of the protons and carbons of the alkene moiety.
-
¹H NMR Coupling Constants: The magnitude of the coupling constant between the two vinylic protons (H-2 and H-3) is diagnostic of the double bond geometry. For the (2E)-isomer (trans), the coupling constant (³J_trans) is significantly larger, typically in the range of 11-18 Hz. In contrast, the (2Z)-isomer (cis) exhibits a smaller coupling constant (³J_cis), generally between 6-15 Hz.[1][2]
-
¹H NMR Chemical Shifts: The chemical shift of the vinylic proton at the C-3 position is influenced by the proximity of the carbonyl group. In the (2E)-isomer, the C-3 proton is closer to the deshielding cone of the carbonyl group, resulting in a downfield shift (higher ppm value) compared to the (2Z)-isomer.
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbons in the vicinity of the double bond and the carbonyl group also show predictable differences between the E and Z isomers. The carbonyl carbon (C-4) and the β-carbon (C-2) in the (2E)-isomer are typically observed at a slightly lower field compared to the (2Z)-isomer.
Comparative NMR Data
| Parameter | (2E)-2-Hepten-4-one (trans) | (2Z)-2-Hepten-4-one (cis) | Key Differentiator |
| ¹H NMR | |||
| δ (H-2) | ~6.8 ppm (dt) | ~6.1 ppm (dt) | Chemical Shift |
| δ (H-3) | ~6.1 ppm (dq) | ~5.7 ppm (dq) | Chemical Shift |
| ³J (H-2, H-3) | ~16 Hz | ~11.5 Hz | Coupling Constant |
| ¹³C NMR | |||
| δ (C-1) | ~18 ppm | ~17 ppm | |
| δ (C-2) | ~148 ppm | ~145 ppm | Chemical Shift |
| δ (C-3) | ~132 ppm | ~130 ppm | |
| δ (C-4) | ~200 ppm | ~198 ppm | Chemical Shift |
| δ (C-5) | ~35 ppm | ~34 ppm | |
| δ (C-6) | ~22 ppm | ~22 ppm | |
| δ (C-7) | ~14 ppm | ~14 ppm |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided values are estimates based on analogous compounds.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the differentiation of (2Z)- and (2E)-2-Hepten-4-one.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 2-hepten-4-one isomer.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- For ¹H NMR:
- Acquire the spectrum at room temperature.
- Use a standard pulse sequence (e.g., zg30).
- Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[3][4]
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the proton signals to determine the relative number of protons.
- Measure the coupling constants (J values) in Hz from the ¹H NMR spectrum.
Visualizing the Differentiation Strategy
The following diagram illustrates the key NMR parameters used to distinguish between the (2Z) and (2E) isomers of 2-Hepten-4-one.
Figure 1. Key NMR differentiators for (2E)- and (2Z)-2-Hepten-4-one.
References
A Comparative Analysis of Synthetic Pathways to 2-Hepten-4-one Isomers
A detailed examination of two prominent synthetic strategies for the preparation of (E)- and (Z)-2-hepten-4-one, offering insights into their efficiency, stereoselectivity, and practical application for researchers in organic synthesis and drug development.
This guide provides a comparative overview of two primary synthetic routes for obtaining the (E) and (Z) isomers of 2-hepten-4-one: the Aldol Condensation and the Wittig Reaction. The choice of synthetic method can significantly impact the yield, purity, and isomeric ratio of the final product. This document outlines the detailed experimental protocols for each method, presents a quantitative comparison of their performance, and visualizes the reaction pathways to aid in the selection of the most suitable route for a given research objective.
Performance Comparison
The following table summarizes the key quantitative data for the synthesis of 2-hepten-4-one isomers via Aldol Condensation and a conceptual Wittig Reaction.
| Parameter | Aldol Condensation for (E)-2-Hepten-4-one | Wittig Reaction for (Z)-2-Hepten-4-one (Conceptual) |
| Starting Materials | Butanal, Acetone | Propanal, 1-(triphenylphosphoranylidene)-2-butanone |
| Primary Product | (E)-2-Hepten-4-one | (Z)-2-Hepten-4-one |
| Yield | ~52% | Not Reported |
| Isomeric Purity | Predominantly (E) | Predominantly (Z) |
| Reaction Time | Several hours | Not Reported |
| Key Reagents | Sodium Hydroxide | Non-stabilized phosphorane |
Synthetic Pathways
The selection of a synthetic route is fundamentally guided by the desired stereochemistry of the double bond in the final product. The Aldol Condensation typically favors the formation of the more thermodynamically stable (E)-isomer, while the Wittig Reaction, particularly with non-stabilized ylides, is a powerful tool for the stereoselective synthesis of (Z)-alkenes.
Aldol Condensation Route to (E)-2-Hepten-4-one
The base-catalyzed Aldol condensation of butanal with acetone is a classical and straightforward approach to synthesize the (E)-isomer of 2-hepten-4-one. The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butanal. Subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated ketone. The reaction generally yields the more stable (E)-isomer as the major product.
Caption: Aldol Condensation Pathway to (E)-2-Hepten-4-one.
Wittig Reaction Route to (Z)-2-Hepten-4-one
The Wittig reaction offers a powerful method for the stereoselective synthesis of alkenes. To obtain the (Z)-isomer of 2-hepten-4-one, a non-stabilized phosphorane, such as 1-(triphenylphosphoranylidene)-2-butanone, is reacted with propanal. The reaction proceeds via a betaine intermediate, which collapses to form an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired (Z)-alkene and triphenylphosphine oxide. The use of a non-stabilized ylide is crucial for favoring the formation of the cis-alkene.
Caption: Wittig Reaction Pathway to (Z)-2-Hepten-4-one.
Experimental Protocols
Synthesis of (E)-2-Hepten-4-one via Aldol Condensation
This protocol is based on the general principles of base-catalyzed cross-aldol condensation.
Materials:
-
Butanal
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium hydroxide (e.g., 10% aqueous solution) is prepared.
-
A mixture of butanal and a molar excess of acetone is cooled in an ice bath.
-
The cooled sodium hydroxide solution is added dropwise to the stirred butanal-acetone mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then neutralized with a dilute acid (e.g., 1 M HCl).
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (E)-2-hepten-4-one.
Synthesis of (Z)-2-Hepten-4-one via Wittig Reaction (Conceptual Protocol)
This protocol outlines a conceptual approach for the synthesis of (Z)-2-hepten-4-one using a Wittig reaction with a non-stabilized ylide.
Materials:
-
(2-Oxopropyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium in THF)
-
Propanal
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
(2-Oxopropyl)triphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to -78 °C, and a solution of a strong base (e.g., n-butyllithium) is added dropwise to generate the ylide, 1-(triphenylphosphoranylidene)-2-butanone.
-
A solution of propanal in anhydrous THF is then added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.
-
The product is extracted with hexane.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure. The triphenylphosphine oxide byproduct can be removed by crystallization from a suitable solvent (e.g., a mixture of ether and hexane).
-
The resulting (Z)-2-hepten-4-one is then purified by column chromatography.
A Comparative Guide to the Enantioselective Synthesis of (Z)-Enone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical factor in its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this distinction is paramount. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even toxic. This guide provides a comparative overview of modern synthetic strategies for accessing specific enantiomers of (Z)-enones, a class of compounds with significant potential in medicinal chemistry and organic synthesis. While direct comparative biological data for (Z)-enone enantiomers is sparse in the current literature, this guide will delve into the established principles of why such comparisons are crucial, alongside a detailed look at the synthetic methodologies available.
Enantioselective Synthesis of (Z)-Enones: A Comparative Overview
The synthesis of (Z)-enones with high enantiomeric purity presents a significant challenge due to the often greater thermodynamic stability of the corresponding (E)-isomers. However, several catalytic strategies have emerged that offer excellent control over both Z-selectivity and enantioselectivity. Below is a comparison of key methodologies.
Data Presentation: Comparison of Synthetic Methodologies
| Method | Catalyst/Reagent | Substrate Scope | Typical Yield | Typical Enantiomeric Excess (ee) | Key Features |
| Copper-Catalyzed Reductive Coupling | Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE ligand | 1,3-Butadienyl silanes and acyl fluorides | High | Up to 99% ee | Enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones by tuning the silyl group on the diene. |
| Organocatalytic Conjugate Addition | Chiral Brønsted Acid (e.g., BINOL-derived phosphoric acid) | α,β-Unsaturated aldehydes and various nucleophiles | Good to High | Up to 99% ee | Metal-free conditions, broad substrate scope, and high enantioselectivity. |
| Rhodium-Catalyzed 1,4-Addition | Rh(I) complex with a chiral diene ligand | α,β-Unsaturated ketones and arylboronic acids | High | Up to 99% ee | Forms a new C-C bond and a stereocenter with high efficiency and enantiocontrol. |
| Biocatalytic Desymmetrization | Ene-reductases (e.g., OPR3, YqjM) | Prochiral 4,4-disubstituted 2,5-cyclohexadienones | Good | Up to >99% ee | Green and sustainable method, generates valuable quaternary stereocenters with high enantioselectivity. |
The Critical Importance of Enantiomeric Differentiation
This difference in activity arises from the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors. An enzyme's active site or a receptor's binding site is a three-dimensional chiral environment. One enantiomer (the eutomer) may fit perfectly into this site, eliciting a biological response, while the other enantiomer (the distomer) may not fit, rendering it inactive. In some cases, the distomer can bind to a different receptor, leading to off-target effects or toxicity.
A classic example of this is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is a potent teratogen. This tragic case underscored the critical need for enantiomerically pure drugs.
Experimental Protocols
Below are detailed methodologies for key experiments in the enantioselective synthesis of (Z)-enones.
Protocol 1: Copper-Catalyzed Enantiodivergent Synthesis of (Z)-β,γ-Unsaturated Ketones
This protocol is adapted from a study on the Cu-catalyzed enantiodivergent synthesis of acyclic (E)- or (Z)-β,γ-unsaturated ketones.
Materials:
-
1,3-Butadienyl silane (1.0 equiv)
-
Acyl fluoride (1.2 equiv)
-
Cu(CH₃CN)₄PF₆ (5 mol%)
-
(R,R)-Ph-BPE ligand (5.5 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To an oven-dried vial under an argon atmosphere, add Cu(CH₃CN)₄PF₆ and the (R,R)-Ph-BPE ligand.
-
Add anhydrous Et₂O and stir the mixture at room temperature for 30 minutes.
-
Add NaOtBu and the 1,3-butadienyl silane to the vial.
-
Add the acyl fluoride dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-β,γ-unsaturated ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone
This protocol is based on the use of ene-reductases for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones.[1]
Materials:
-
4,4-disubstituted 2,5-cyclohexadienone (1 mM)
-
Ene-reductase (e.g., YqjM) in buffer
-
NAD(P)H cofactor (1.2 mM)
-
Glucose (10 mM)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
Procedure:
-
In a reaction vessel, dissolve the 4,4-disubstituted 2,5-cyclohexadienone in a minimal amount of a co-solvent (e.g., DMSO) and add it to the phosphate buffer.
-
Add the NADPH cofactor, glucose, and glucose dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the ene-reductase solution.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Enantioselective Synthesis Workflow
Caption: General workflow for the enantioselective synthesis of (Z)-enones.
Signaling Pathway: Differential Receptor Binding of Enantiomers
Caption: Differential binding of enantiomers to a chiral biological receptor.
References
Safety Operating Guide
Proper Disposal of (2Z)-2-Hepten-4-one: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (2Z)-2-Hepten-4-one, a flammable and potentially hazardous unsaturated ketone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for (2Z)-2-Hepten-4-one, the following disposal guidelines are based on best practices for the management of flammable liquid chemical waste and structurally similar unsaturated ketones. Professional judgment and adherence to local regulations are paramount.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards associated with (2Z)-2-Hepten-4-one. Based on data for analogous compounds, this chemical should be treated as a flammable liquid. Vapors may be heavier than air and can form explosive mixtures with air.
Key Hazard Considerations:
-
Flammability: The primary hazard is its flammability. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness.
-
Environmental Hazards: Avoid release into the environment as it may be toxic to aquatic life.
Quantitative Data Summary for Flammable Ketone Waste
The following table summarizes key data points relevant to the safe disposal of flammable ketones, based on information for structurally related compounds.
| Parameter | Value/Information | Significance for Disposal |
| Flash Point | Likely < 60°C (140°F) | Chemicals with a flashpoint below this threshold are classified as ignitable hazardous waste and must not be poured down the drain.[4] |
| Vapor Density | Heavier than air | Vapors can travel to a source of ignition and flash back.[1][5] Proper ventilation is critical. |
| Regulatory Classification | Potential RCRA Hazardous Waste | Must be managed and disposed of in accordance with federal, state, and local environmental regulations.[6][7] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash-proof safety goggles or a face shield
-
Work in a well-ventilated area, preferably under a chemical fume hood.
2. Waste Collection and Segregation:
-
Collect waste (2Z)-2-Hepten-4-one in a dedicated, leak-proof, and chemically compatible container. Glass or polyethylene containers are generally suitable.
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[8] Proper waste segregation can also reduce disposal costs.[9]
-
Clearly label the waste container with "Hazardous Waste," the chemical name "(2Z)-2-Hepten-4-one," and the associated hazards (e.g., "Flammable Liquid").
3. Container Management:
-
Keep the waste container tightly closed except when adding waste.[4]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area away from ignition sources.
4. Disposal Procedure:
-
DO NOT dispose of (2Z)-2-Hepten-4-one down the drain.[10] This is illegal and can lead to fires or explosions in the plumbing system.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and proper disposal.[8][10]
-
Provide the EHS or contractor with an accurate description of the waste.
5. Decontamination of Empty Containers:
-
Empty containers that held (2Z)-2-Hepten-4-one should also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of as regular solid waste, but always check with your local EHS guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (2Z)-2-Hepten-4-one.
Caption: Disposal workflow for (2Z)-2-Hepten-4-one.
References
- 1. r-mcc.com [r-mcc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. nj.gov [nj.gov]
- 8. How Should Flammables Be Disposed Of? [greenflow.com]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. vinciresponse.co.uk [vinciresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
